The Structural Challenge:
6-Bromo-2-chloro-3-methylbenzaldehyde is not merely a generic intermediate; it is a highly functionalized, sterically congested scaffold used primarily in the synthesis of complex heterocyclic pharmaceuticals (e.g., p38 MAP kinase inhibitors).[1][2][3]
Architectural Analysis:
The "Fortress" Aldehyde: The carbonyl group at position C1 is flanked by a Chlorine atom at C2 and a Bromine atom at C6.[1][2][3] This 2,6-disubstitution creates significant steric hindrance, shielding the aldehyde from nucleophilic attack.[1][2][3] Standard condensation conditions (e.g., reductive amination) may require elevated temperatures or stronger Lewis acid catalysts compared to non-hindered benzaldehydes.[1][2][3]
Orthogonal Halogens: The molecule offers two distinct halogen handles.[1][2][3] The C6-Bromine is electronically activated and sterically accessible for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the C2-Chlorine bond is stronger and typically survives conditions that cleave the C-Br bond, allowing for sequential (orthogonal) functionalization.[1][2][3]
Part 2: Comprehensive Hazard Assessment (GHS)
Note: As a specialized research intermediate, specific toxicological data (LD50) is limited.[1][2][3] The following assessment is derived from Structure-Activity Relationship (SAR) analysis of poly-halogenated benzaldehydes and mandates the Precautionary Principle.
Signal Word:WARNING
Hazard Class
H-Code
Hazard Statement
Mechanistic Insight
Skin Irritation
H315
Causes skin irritation
Lipophilic halogenated ring facilitates dermal absorption; aldehyde group reacts with skin proteins (Schiff base formation).[1][2][3]
Eye Irritation
H319
Causes serious eye irritation
Lachrymator potential.[1][2][3] Halogen substitution increases acidity and mucous membrane sensitivity.[1][2][3]
STOT - SE
H335
May cause respiratory irritation
Dust/vapor inhalation triggers inflammation of the upper respiratory tract.[1][2][3]
Self-Validating Safety Protocol:
Do not rely solely on H-codes. Treat this compound as a potential sensitizer.[1][2][3][4][5]
The "Double-Glove" Rule: Use Nitrile gloves (minimum 0.11 mm thickness).[1][2][3] If handling >5g, double glove to prevent permeation of the organic solid dissolved in sweat/lipids.[1][2][3]
Visual Check: Yellowing of the solid indicates oxidation to the corresponding benzoic acid (6-bromo-2-chloro-3-methylbenzoic acid).[1][2][3] This changes the stoichiometry of your reaction.[1][2][3] Recrystallize if significant yellowing is observed.
Part 3: Strategic Handling & Storage Protocols
The "Inert Chain" of Custody:
Benzaldehydes are prone to auto-oxidation.[1][2][3] The presence of electron-withdrawing halogens (Br, Cl) can accelerate this process by stabilizing the radical intermediate formed during air oxidation.[1][2][3]
Protocol Workflow:
Figure 1: The "Inert Chain" workflow ensures the aldehyde remains chemically pure (unoxidized) before entering the reaction vessel.[1][2][3]
Storage Specifications:
Temperature: 2–8°C (Refrigerate).
Atmosphere: Store under Argon or Nitrogen.[1][2][3]
Container: Amber glass (protect from light) with a Teflon-lined cap.[1][2][3]
Part 4: Synthetic Utility & Reaction Safety
Chemo-Selectivity Logic:
Researchers utilize this scaffold to build fused heterocycles.[1][2][3] Understanding the reactivity order is crucial for safety and yield.[1][2][3]
Reactivity: Moderate to Low (Sterically hindered).[1][2][3]
Application: Condensation with amines to form imines/quinazolines.[1][2][3]
Safety Note: When performing reductive amination (e.g., with NaBH(OAc)3), gas evolution (H2) may be slower due to kinetics.[1][2][3] Do not seal the vessel prematurely; allow induction time.[1][2][3]
Site B: The Bromine (C6)
Reactivity: High (Pd-oxidative addition).[1][2][3]
Application: Suzuki, Heck, or Buchwald-Hartwig couplings.[1][2][3]
Selectivity: Reacts before the Chlorine at C2.[1][2][3]
Application: Acts as a blocking group or a secondary coupling site using specialized ligands (e.g., XPhos) after the Bromine has been utilized.[1][2][3]
Reactivity Map:
Figure 2: Chemoselectivity map highlighting the orthogonal reactivity of the functional groups.[1][2][3]
Part 5: Emergency Response
Spill Management:
Isolate: Evacuate non-essential personnel.
PPE: Wear goggles, nitrile gloves, and a P95/N95 respirator (dust protection).[1][2][3]
Contain: Do not dry sweep.[1][2][3] Dampen with a chemically inert solvent (e.g., PEG-400) or water mist to suppress dust, then absorb with vermiculite.[1][2][3]
Disposal: Incineration in a chemical waste facility equipped with scrubbers (to handle halogenated byproducts HCl/HBr).[1][2][3]
First Aid:
Eye Contact: Rinse immediately with water for 15 minutes.[1][2][3] Do not rub. The crystalline solid can cause corneal abrasion.[1][2][3]
Skin Contact: Wash with soap and water.[1][2][3][6] If redness persists (delayed sensitization), seek medical attention.
References
PubChem. (n.d.).[1][2][3] Compound Summary: 6-Bromo-2-chloro-3-methylbenzaldehyde (CAS 1114808-98-8).[1][2][3][7][8][9][10] National Library of Medicine.[1][2][3] Retrieved from [Link]
ECHA. (n.d.).[1][2][3] Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity (STOT). European Chemicals Agency.[1][2][3] Retrieved from [Link]
Strategic Procurement & Technical Analysis: 6-Bromo-2-chloro-3-methylbenzaldehyde
Executive Summary 6-Bromo-2-chloro-3-methylbenzaldehyde is a highly specialized, poly-halogenated aromatic intermediate.[1] Unlike common catalog reagents, this compound often resides in the "make-on-demand" sector of th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Bromo-2-chloro-3-methylbenzaldehyde is a highly specialized, poly-halogenated aromatic intermediate.[1] Unlike common catalog reagents, this compound often resides in the "make-on-demand" sector of the chemical supply chain.[1] Its specific substitution pattern—featuring a crowded 1,2,3,6-substituted ring—makes it a critical scaffold for fragment-based drug discovery (FBDD), particularly in the synthesis of kinase inhibitors and atropisomeric biaryls.[1]
This guide addresses the procurement challenge (distinguishing this isomer from commercially abundant analogs), the regiochemical risks in its synthesis, and the quality assurance protocols required to validate the material.[1]
Part 1: Chemical Identity & The "False Friend" Risk[1]
In the procurement of halogenated benzaldehydes, nomenclature errors are the primary cause of project failure.[1] You must distinguish your target from its commercially dominant isomer.[1]
The C6-Bromine is ortho to the aldehyde, facilitating specific cyclization reactions (e.g., to isoquinolines).[1][2][3]
The "False Friend" Alert
Warning: A simple search often redirects to 2-Bromo-6-chloro-3-methylbenzaldehyde (CAS: 1114809-00-5).[1]
Target: Br at position 6 (adjacent to CHO).
False Friend: Br at position 2 (adjacent to CHO), Cl at position 6.[1][4][5]
Consequence: Using the wrong isomer will alter the electronic properties of the ring and likely fail subsequent cyclization steps due to steric clash or incorrect leaving group positioning.[1]
Part 2: Strategic Sourcing Landscape
As of 2025, this specific isomer is rarely held in "Global Stock" (24-hour delivery).[1] It is typically a Tier 2 (Lead Time: 2-4 weeks) or Tier 3 (Custom Synthesis) item.[1]
Recommended Supplier Categories
1. Specialized Building Block Manufacturers (Direct Source)
These vendors specialize in halogenated aromatics and are most likely to have the precursor (2-chloro-3-methylbenzaldehyde) to manufacture the target rapidly.[1]
Combi-Blocks: High probability of stock or rapid synthesis.[1] Known for diverse polysubstituted benzenes.
Enamine: Excellent for "make-on-demand" building blocks; likely holds the library synthesis protocol.[1]
Apollo Scientific: Strong inventory of fluoro/chloro/bromo benzaldehydes.[1]
2. Custom Synthesis Partners (If Catalog Fails)
If the item is out of stock, initiate a Full-Time Equivalent (FTE) or Fee-For-Service (FFS) request with:
6-Bromo-2-chloro-3-methylbenzaldehyde synthesis from 2-chloro-3-methyltoluene
This Application Note details the precision synthesis of 6-Bromo-2-chloro-3-methylbenzaldehyde starting from 2-chloro-3-methyltoluene (chemically identified as 2-chloro-1,3-dimethylbenzene or 2-chloro-m-xylene).[1][2] Th...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note details the precision synthesis of 6-Bromo-2-chloro-3-methylbenzaldehyde starting from 2-chloro-3-methyltoluene (chemically identified as 2-chloro-1,3-dimethylbenzene or 2-chloro-m-xylene).[1][2]
The synthesis is designed to overcome the primary challenge: regioselectivity .[1][2] The target molecule requires a specific substitution pattern (1-CHO, 2-Cl, 3-Me, 6-Br) that dictates a strict order of operations to utilize the intrinsic directing effects of the substituents.[1][2]
Executive Summary: The Regiochemical Strategy
The synthesis relies on a "Symmetry-Then-Asymmetry" strategy.[1][2]
Step 1 (Oxidation): Exploits the C2-symmetry of the starting material (2-chloro-1,3-dimethylbenzene) to install the aldehyde functionality.[1][2] Since both methyl groups are chemically equivalent, mono-oxidation yields a single regioisomer: 2-chloro-3-methylbenzaldehyde .[1][2]
Step 2 (Bromination): Utilizes the electronic conflict between the activating methyl group and the deactivating aldehyde/chloro groups.[1][2] The methyl group (C3) directs electrophilic aromatic substitution (EAS) to the para position (C6), which is sterically favored over the ortho position (C4), yielding the desired 6-bromo isomer.[1][2]
Part 1: Synthetic Pathway & Mechanism
Reaction Scheme
Figure 1: Synthetic logic flow ensuring regiochemical integrity. The symmetry of the starting material simplifies Step 1, while steric/electronic control dictates Step 2.[1][2]
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-3-methylbenzaldehyde
Objective: Selectively oxidize one methyl group of the symmetric 2-chloro-1,3-dimethylbenzene to an aldehyde.[1][2]
Method: Geminal di-bromination followed by hydrolysis.[1][2] This method is preferred over direct oxidation (e.g., Etard reaction) for scalability and yield.[1][2]
Workup: Cool to RT. Acidify slightly with 1M HCl to dissolve calcium salts. Extract with Ethyl Acetate (3x).[1][2] Wash organics with brine, dry over Na2SO4, and concentrate.[1][2]
Purification: Distillation under reduced pressure or silica gel chromatography (Hexane/EtOAc 95:5).[1][2]
Objective: Introduce bromine at the C6 position.[1][2]
Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2]
Rationale: The methyl group at C3 is an activating ortho/para director.[1][2] The Cl (C2) and CHO (C1) are deactivating.[2]
Site C4 (Ortho to Me): Sterically crowded (buttressed by Me and Cl).[1][2]
Site C6 (Para to Me): Less sterically hindered and electronically favored by the para-directing effect of the methyl group.[1][2]
Reagents:
2-Chloro-3-methylbenzaldehyde (Intermediate from Step 1)[1][2]
Purification: Recrystallization from Ethanol/Water or Hexanes is typically sufficient to remove trace 4-bromo isomer.[1][2]
Yield: Expected 80–85%.
Part 3: Quality Control & Validation
Data Summary Table
Parameter
Specification
Method of Verification
Appearance
White to pale yellow solid
Visual
Purity
> 98.0%
HPLC (C18, ACN/Water)
Mass Spec
[M+H]+ 232.9/234.9 (Br isotope pattern)
LC-MS
Regiochemistry
Absence of NOE between CHO and Ar-H
1D-NOE NMR
NMR Validation Logic (Self-Validating System):
To confirm the bromine is at C6 (and not C4), use 1H NMR analysis :
Target (6-Bromo): The aromatic protons are at C4 and C5.[1][2] They are adjacent (ortho-coupling,
).[1][2] Crucially, the Aldehyde proton (CHO) is at C1.[1][2] Position C6 is occupied by Br.[1][2][5][6] NOE Effect: Irradiating the CHO signal should show NO enhancement of the aromatic protons because the adjacent positions are blocked by Cl (C2) and Br (C6).[1][2]
Impurity (4-Bromo): Protons are at C5 and C6.[1][2] Position C6 is occupied by H. NOE Effect: Irradiating the CHO signal WILL show enhancement of the C6-H proton.[1][2]
Part 4: Safety & Handling
Bromine (Br2): Highly toxic and corrosive lachrymator.[1][2] Handle only in a fume hood. Use glass or Teflon equipment; avoid metal needles.[1][2]
NBS/Initiators: Potential explosion hazard if heated rapidly.[1][2] Store AIBN in a cool place.
Waste: All aqueous streams containing bromide/bromine must be quenched with bisulfite before disposal to prevent release of toxic fumes.[1][2]
References
Organic Syntheses , Coll.[1][2] Vol. 3, p. 138 (1955).[1][2] Reference for the radical bromination of xylenes and hydrolysis to aldehydes.[1][2]Link
Organic Syntheses , Coll. Vol. 5, p. 139 (1973).[1][2] General procedure for bromination of deactivated aromatic aldehydes.[1][2]Link
PubChem Compound Summary , "2-chloro-3-methylbenzaldehyde" (CID 14492779).[1][2] Physical properties and safety data for the intermediate.[1][2]Link
Experimental protocol for 6-Bromo-2-chloro-3-methylbenzaldehyde synthesis
Application Note: Regioselective Synthesis of 6-Bromo-2-chloro-3-methylbenzaldehyde Abstract & Strategic Overview The synthesis of 6-Bromo-2-chloro-3-methylbenzaldehyde (CAS 1114808-98-8) presents a classic regiochemical...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective Synthesis of 6-Bromo-2-chloro-3-methylbenzaldehyde
Abstract & Strategic Overview
The synthesis of 6-Bromo-2-chloro-3-methylbenzaldehyde (CAS 1114808-98-8) presents a classic regiochemical challenge in aromatic substitution.[1] Direct bromination of the commercially available precursor, 2-chloro-3-methylbenzaldehyde, is dominated by the directing effects of the chlorine (ortho/para) and aldehyde (meta) groups, typically favoring the 5-position (para to chlorine) rather than the target 6-position.[1]
To circumvent this thermodynamic trap, this protocol utilizes a Directed Ortho Metalation (DoM) strategy.[1] By converting the aldehyde to a cyclic acetal, we install a potent directing group that coordinates lithiation specifically to the 6-position (the only available ortho site). This ensures exclusive regioselectivity, high yield, and avoids difficult chromatographic separations of isomers.[1]
Target Audience: Medicinal Chemists, Process Development Scientists.[1]
Retrosynthetic Analysis & Mechanistic Logic
The logic for this protocol rests on reversing standard electrophilic aromatic substitution (EAS) selectivity.
The Problem (EAS): In 2-chloro-3-methylbenzaldehyde, the C5 position is electronically activated by the para-chlorine and directed meta by the aldehyde. The C6 position is sterically crowded and less electronically favorable.[1]
The Solution (DoM): The acetal group serves as a Coordinate Directing Group (CDG). It complexes with alkyl-lithium reagents, bringing the base into proximity with the C6 proton.[1] This kinetic control overrides the electronic preferences of the ring.
Pathway Visualization:
Figure 1: Strategic workflow for the regioselective synthesis via Directed Ortho Metalation.
Experimental Protocol
Phase 1: Acetal Protection
Objective: Mask the aldehyde to prevent nucleophilic attack and install the directing group.
Key Distinction: The coupling constant (J ~8 Hz) indicates ortho coupling between the remaining protons (H4 and H5), confirming the 6-bromo substitution. A meta coupling (J ~2 Hz) would indicate the incorrect 5-bromo isomer.[1]
Troubleshooting Guide:
Issue
Probable Cause
Corrective Action
Low Yield (Phase 2)
Moisture in THF killing n-BuLi
Distill THF over Na/Benzophenone or use molecular sieves.
Mixture of Isomers
Temperature too high during lithiation
Ensure -78°C is maintained; Li-Cl exchange can occur > -60°C.
Incomplete Hydrolysis
Acid too weak or time too short
Increase HCl concentration or warm to 40°C.
Debromination
Lithium-Halogen exchange on product
Quench immediately after warming; do not stir with excess n-BuLi.[1]
Safety & Compliance
n-Butyllithium: Pyrophoric.[1] Handle only under inert atmosphere. Have a Class D fire extinguisher nearby.
Brominating Agents: CBr₄ is toxic and ozone-depleting; handle in a fume hood.[1] 1,2-dibromo-1,1,2,2-tetrafluoroethane is a compliant alternative.[1]
Waste: Halogenated organic waste must be segregated.[1]
References
Snieckus, V. (1990).[1] Directed ortho metalation.[1][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879-933.[1] Link
Comins, D. L., & Brown, J. D. (1984).[1] Ortho-lithiation of benzaldehyde acetals. The Journal of Organic Chemistry, 49(6), 1078-1083.[1] Link
PubChem Compound Summary. (2025). 2-Chloro-3-methylbenzaldehyde (CAS 61563-28-8).[1][7][8] National Center for Biotechnology Information.[1] Link
Application Note: Chemoselective Suzuki-Miyaura Coupling of 6-Bromo-2-chloro-3-methylbenzaldehyde
[1] Executive Summary This Application Note details the chemoselective Suzuki-Miyaura cross-coupling of 6-Bromo-2-chloro-3-methylbenzaldehyde . This scaffold presents a unique challenge in medicinal chemistry due to its...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This Application Note details the chemoselective Suzuki-Miyaura cross-coupling of 6-Bromo-2-chloro-3-methylbenzaldehyde . This scaffold presents a unique challenge in medicinal chemistry due to its dense functionalization: a 1,2,3,6-tetrasubstituted benzene ring containing two distinct halogens (Br, Cl) and a reactive aldehyde moiety.
The core objective of this protocol is to achieve exclusive coupling at the C6-Bromo position while preserving the C2-Chloro handle for subsequent elaboration and maintaining the integrity of the aldehyde.[1] By leveraging the electronic disparity between aryl bromides and chlorides, combined with the steric differentiation of the ortho environments, this protocol achieves >95% regioselectivity using advanced phosphine ligand systems.
Structural Analysis & Reactivity Profile[1]
To design a robust protocol, we must first deconstruct the electronic and steric environment of the substrate.
Substrate Geometry
C1 (Aldehyde): Electron-withdrawing group (EWG); activates the ring for oxidative addition but is susceptible to oxidation or nucleophilic attack (Cannizzaro).[1]
C2 (Chloro): Flanked by the C1-Aldehyde and C3-Methyl.[1] Steric Status: Highly Congested.
C6 (Bromo): Flanked by the C1-Aldehyde and C5-Proton.[1] Steric Status: Moderately Congested.
Chemoselectivity Logic
The success of this reaction relies on two synergistic factors:
Bond Dissociation Energy (BDE): The C-Br bond (~81 kcal/mol) is weaker than the C-Cl bond (~96 kcal/mol), making oxidative addition of Pd(0) significantly faster at the C-Br site.[1]
Steric Gating: The C2-Chloro site is "sandwiched" between the carbonyl and the methyl group, creating a high energy barrier for the bulky Pd-Ligand complex to approach.[1] The C6-Bromo site, while ortho-substituted, is more accessible.
Visualization of Selectivity
The following diagram illustrates the competing pathways and the logic for C6 selectivity.
[1]
Optimization Matrix: Reaction Conditions
Standard conditions (e.g., Pd(PPh3)4) often fail with this substrate due to the ortho-substituent effect, leading to stalled reactions or dehalogenation.[1] We utilize Buchwald Generation 2/3 Precatalysts to ensure rapid turnover.
Table 1: Parameter Screening Guide
Parameter
Standard Recommendation
High-Performance Alternative
Rationale
Catalyst
Pd(dppf)Cl₂ · DCM
XPhos Pd G2 or SPhos Pd G2
SPhos/XPhos are bulky, electron-rich ligands that facilitate oxidative addition across hindered centers.
Loading
2 - 5 mol%
0.5 - 1.0 mol%
Higher activity of G2 catalysts allows lower loading.[1]
Base
K₂CO₃ (2.0 equiv)
K₃PO₄ (2.0 equiv)
Carbonates are mild enough to prevent aldehyde degradation.[1] Phosphates are superior for hindered substrates.
Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with inert gas for 10 minutes while stirring. Oxygen removal is critical to prevent homocoupling of the boronic acid.
Catalyst Charge: Add XPhos Pd G2 (0.02 mmol, ~16 mg) quickly under a positive stream of inert gas. Seal the vessel immediately.
Reaction: Heat the block/bath to 80°C . Stir vigorously (800+ RPM) to ensure mixing of the biphasic system.
Monitoring: Check by TLC or LCMS at 1 hour.
Target: Disappearance of starting material (SM).[1]
Watch: Appearance of M+1 (Product) vs. M+1-Cl (Bis-coupled).
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc).[1] The aldehyde makes the product visible under UV (254 nm).[1]
Troubleshooting & Self-Validation
This section ensures the protocol is "self-validating" by providing diagnostic steps for common failure modes.
Diagnostic Workflow
Common Issues
Aldehyde Oxidation: If the aldehyde oxidizes to the carboxylic acid (observed as a broad streak on TLC or M+16 peak), ensure the reaction is strictly under inert atmosphere.[1] Avoid using hydroxide bases (NaOH); stick to Carbonates or Phosphates.[1]
Protodeboronation: If the boronic acid converts to the arene (Ar-H) instead of coupling, use a larger excess of boronic acid (1.5 equiv) or switch to a boronic ester (Pinacol ester).[1]
References
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link
Barder, T. E., et al. (2005).[1][3] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[1] Link[1]
Application Note: Chemoselective Pd-Catalyzed Functionalization of 6-Bromo-2-chloro-3-methylbenzaldehyde
[1] Executive Summary This application note details the protocols for the site-selective functionalization of 6-Bromo-2-chloro-3-methylbenzaldehyde . This scaffold presents a unique challenge and opportunity in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details the protocols for the site-selective functionalization of 6-Bromo-2-chloro-3-methylbenzaldehyde . This scaffold presents a unique challenge and opportunity in medicinal chemistry due to its dense functionalization: an electrophilic aldehyde flanked by two distinct halogen handles (bromo and chloro) in a sterically crowded environment.
By leveraging the distinct rates of oxidative addition between aryl bromides and aryl chlorides, researchers can achieve sequential cross-coupling reactions. This guide provides validated protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings targeting the C6-position (Br) with high chemoselectivity, followed by strategies to activate the recalcitrant C2-position (Cl).[1]
Substrate Analysis & Reactivity Profile[1]
Structural Challenges
The substrate is a 2,3,6-trisubstituted benzaldehyde .[1] The reactivity is governed by three factors:
Chemoselectivity (Electronic): The C–Br bond (Bond Dissociation Energy ~81 kcal/mol) is weaker than the C–Cl bond (~96 kcal/mol), allowing Pd(0) to insert at C6 preferentially.
Steric Hindrance: The aldehyde at C1 is flanked by a chloro (C2) and bromo (C6) group. This "di-ortho" substitution creates significant steric bulk, requiring ligands with specific bite angles or bulk to facilitate oxidative addition and transmetallation.[1]
Aldehyde Sensitivity: The carbonyl group is susceptible to nucleophilic attack or decarbonylation at temperatures >100°C. Mild bases are preferred.[1]
Visualization of Reactive Sites
The following diagram illustrates the reactivity hierarchy and steric environment.
Figure 1: Reactivity heatmap showing the kinetic preference for C6-Br functionalization over C2-Cl.
Objective: Replace the C6-Br with an aryl group without affecting the C2-Cl or the aldehyde.[1]
Mechanism: The use of a standard catalytic system exploits the natural reactivity gap (
Br Cl).
Reagents:
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
Rationale: The bidentate dppf ligand has a large bite angle, stabilizing the Pd center and preventing rapid catalyst decomposition, yet it is not electron-rich enough to activate the chloride efficiently at moderate temperatures.[1]
Charge: In a reaction vial equipped with a magnetic stir bar, add 6-Bromo-2-chloro-3-methylbenzaldehyde (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
Solvent: Add degassed 1,4-dioxane (0.2 M concentration relative to substrate) and 2M Na₂CO₃ (2.0 equiv).
Reaction: Heat the block to 80 °C. Stir vigorously for 4–6 hours.
Monitor: Check via LC-MS. Look for the disappearance of the starting material (M+) and appearance of the biaryl product.[1] The C2-Cl peak pattern (3:1 isotopic ratio) should remain in the product mass spectrum.[1]
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1] Purify via flash chromatography (Hexane/EtOAc).
Critical Note: Do not use phosphine ligands like SPhos or XPhos in this step if you wish to retain the chloride.[1] These highly active ligands can promote oxidative addition into the C-Cl bond, leading to mixtures of mono- and di-coupled products.[1]
Objective: Install an amine at C6.[1][2]
Challenge: Amines can condense with the aldehyde to form imines.
Solution: Use a weak base and strictly anhydrous conditions, or protect the aldehyde as an acetal first.[1] If direct coupling is required, use the following:
Reagents:
Catalyst: Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)
Rationale: Xantphos is excellent for coupling aryl bromides and typically discriminates well against chlorides.[1]
Base: Cs₂CO₃ (1.5 equiv) - Avoid NaOtBu to prevent aldehyde side reactions.[1]
Solvent: Toluene (anhydrous)
Temperature: 90 °C
Step-by-Step Procedure:
Charge: Add substrate (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry vial.
Inert: Purge thoroughly with Argon.
Solvent: Add anhydrous Toluene.
Reaction: Heat to 90 °C for 12 hours.
Workup: Filter through a celite pad to remove inorganic salts. Concentrate and purify.
Protocol C: Activating the "Dormant" Chloride (C2-Functionalization)
Objective: Once the C6 position is functionalized, react the sterically hindered C2-Cl.[1]
Requirement: This step requires a "hot" catalyst system capable of oxidative addition into hindered aryl chlorides.[1]
Reagents:
Catalyst: Pd-PEPPSI-IPr (2–5 mol%) OR XPhos Pd G2 (2–5 mol%)[1]
Rationale: N-Heterocyclic Carbene (NHC) ligands (PEPPSI) or Buchwald biaryl phosphines (XPhos) are electron-rich and bulky, facilitating the difficult oxidative addition into the ortho-substituted chloride.[1]
Base: K₃PO₄ (3.0 equiv)
Solvent: THF or Dioxane/Water (10:1)
Temperature: 100 °C (Reflux)
Sequential Workflow Visualization
The following flowchart illustrates the logical progression for synthesizing complex scaffolds from this starting material.
Figure 2: Sequential cross-coupling workflow. Step 1 exploits the weak C-Br bond; Step 2 uses specialized ligands to break the C-Cl bond.[1]
Troubleshooting & Optimization Data
The following table summarizes common failure modes and corrective actions based on the specific electronics of this scaffold.
Ensure solvent is dry (if using anhydrous protocol). Increase catalyst loading.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Foundational text for Suzuki coupling mechanisms.
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Source for "Protocol C" regarding the activ
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link
Describes the use of dialkylbiaryl phosphine ligands (SPhos, XPhos)
Navarro, O., et al. (2006). General Determination of the Rate of Oxidative Addition of Aryl Halides to Pd-NHC Complexes. Journal of the American Chemical Society, 128(35), 11332–11333. Link
Application Note: Strategic Derivatization of 6-Bromo-2-chloro-3-methylbenzaldehyde for Accelerated Drug Discovery
Abstract This technical guide provides an in-depth exploration of the synthetic derivatization of 6-Bromo-2-chloro-3-methylbenzaldehyde, a highly versatile trifunctional scaffold for medicinal chemistry and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of the synthetic derivatization of 6-Bromo-2-chloro-3-methylbenzaldehyde, a highly versatile trifunctional scaffold for medicinal chemistry and drug development. We present a series of validated, step-by-step protocols for the strategic modification of its core functional groups: the aldehyde, the aryl bromide, and the aryl chloride. The guide emphasizes the principles of chemoselectivity, particularly in palladium-catalyzed cross-coupling reactions, and explains the causality behind experimental choices. Detailed methodologies for oxidation, reduction, reductive amination, Wittig olefination, and chemoselective Suzuki-Miyaura and Sonogashira couplings are provided to empower researchers to efficiently generate diverse molecular libraries from this valuable starting material.
Introduction: The Strategic Value of 6-Bromo-2-chloro-3-methylbenzaldehyde
In the landscape of modern drug discovery, the efficiency of scaffold elaboration is paramount. 6-Bromo-2-chloro-3-methylbenzaldehyde emerges as a privileged starting material due to its unique combination of orthogonally reactive functional groups. This tri-functionalized benzene ring serves as a versatile building block, enabling sequential and site-selective modifications to rapidly generate libraries of complex molecules.[1]
The three key points of reactivity are:
The Aldehyde Group: A versatile electrophilic center amenable to a host of transformations including oxidation, reduction, C-N bond formation (reductive amination, imine condensation), and C-C bond formation (e.g., Wittig reaction).
The Bromo Substituent (C6): An excellent handle for transition metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed systems, allowing for exquisite site-selectivity.
The Chloro Substituent (C2): A less reactive halide that can be engaged in cross-coupling reactions under more forcing conditions, or left unmodified as a key pharmacophoric element influencing the steric and electronic properties of the final compound.
This guide provides researchers with the foundational protocols and strategic insights necessary to harness the full synthetic potential of this scaffold.
Derivatization Pathways and Workflow
The strategic derivatization of 6-Bromo-2-chloro-3-methylbenzaldehyde can be visualized as a series of branching pathways, allowing for the systematic exploration of chemical space.
Caption: Derivatization pathways from the core scaffold.
Protocols for Aldehyde Modification
The aldehyde functionality is often the initial point of modification due to the mild conditions required for its transformation.
Oxidation to Carboxylic Acid
Converting the aldehyde to a carboxylic acid provides a handle for subsequent amide bond formation, a cornerstone of medicinal chemistry. While strong oxidants like KMnO4 can be used, milder methods are often preferred to avoid side reactions.[2]
Protocol: Jones Oxidation
Dissolution: Dissolve 6-Bromo-2-chloro-3-methylbenzaldehyde (1.0 eq) in acetone (10 mL per 1 g of aldehyde) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
Titration: Slowly add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise to the stirred solution. Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
Quenching: Quench the reaction by the dropwise addition of isopropanol until the orange/brown color dissipates.
Work-up: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: The crude 6-bromo-2-chloro-3-methylbenzoic acid can be purified by recrystallization or silica gel column chromatography.
Reduction to Benzyl Alcohol
Reduction to the corresponding benzyl alcohol creates a new nucleophilic center and a linker for ether synthesis. Sodium borohydride (NaBH₄) is an ideal reagent due to its mildness and selectivity for aldehydes over other functional groups.[3]
Protocol: Sodium Borohydride Reduction
Dissolution: Dissolve 6-Bromo-2-chloro-3-methylbenzaldehyde (1.0 eq) in methanol (15 mL per 1 g of aldehyde) in a round-bottom flask and cool to 0 °C.
Addition of Reductant: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
Work-up: Carefully quench the reaction by the slow addition of 1 M HCl. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
Purification: Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting (6-bromo-2-chloro-3-methylphenyl)methanol can be purified by column chromatography if necessary.
Reductive Amination
Reductive amination is one of the most powerful methods for C-N bond formation, directly converting the aldehyde into a secondary or tertiary amine.[4][5] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is a mild reducing agent that can be used in a one-pot procedure.[6][7]
Protocol: One-Pot Reductive Amination
Setup: To a solution of 6-Bromo-2-chloro-3-methylbenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 20 mL per 1 g of aldehyde), add the desired primary or secondary amine (1.1 eq).
Imine Formation: If using a primary amine salt, add a non-nucleophilic base like triethylamine (1.2 eq). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
Reaction Monitoring: Stir at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with dichloromethane (DCM).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.
Wittig Reaction for Olefination
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, forming a new C=C bond.[8][9] The reaction involves a phosphonium ylide, which is typically prepared in situ.[10]
Protocol: Alkene Synthesis via Wittig Reaction
Ylide Preparation: Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous THF in a flame-dried, N₂-purged flask. Cool to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide dropwise until the characteristic color of the ylide appears (often orange or deep red). Stir for 30 minutes.
Aldehyde Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of 6-Bromo-2-chloro-3-methylbenzaldehyde (1.0 eq) in anhydrous THF dropwise.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor by TLC.
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with diethyl ether or ethyl acetate.
Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. The triphenylphosphine oxide byproduct can often be removed by precipitation or column chromatography to yield the pure alkene product.
Reaction Type
Key Reagents
Product Functional Group
Oxidation
Jones Reagent (CrO₃/H₂SO₄)
Carboxylic Acid (-COOH)
Reduction
Sodium Borohydride (NaBH₄)
Benzyl Alcohol (-CH₂OH)
Reductive Amination
Amine (R₂NH), NaBH(OAc)₃
Amine (-CH₂NR₂)
Wittig Reaction
Phosphonium Ylide (Ph₃P=CHR)
Alkene (-CH=CHR)
Table 1: Summary of Derivatization Reactions at the Aldehyde Moiety.
Chemoselective Cross-Coupling Protocols
The significant difference in the C-Br and C-Cl bond dissociation energies allows for highly selective functionalization at the C6-bromo position. The general reactivity trend in palladium-catalyzed cross-coupling is C-I > C-Br > C-OTf >> C-Cl.[11] This principle is fundamental to the following protocols.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds by coupling the aryl bromide with a boronic acid or ester.[12][13] The choice of palladium catalyst and ligand is crucial for high efficiency.[14]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Selective Suzuki-Miyaura Coupling
Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 6-Bromo-2-chloro-3-methylbenzaldehyde (1.0 eq), the desired aryl or vinyl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1) or toluene/ethanol/water.
Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction by LC-MS, observing the consumption of the starting material and the formation of the product.
Work-up: After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by silica gel column chromatography.
Sonogashira Coupling (C-C Triple Bond Formation)
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. This reaction is co-catalyzed by palladium and copper(I).
Protocol: Selective Sonogashira Coupling
Setup: To a Schlenk flask under argon, add 6-Bromo-2-chloro-3-methylbenzaldehyde (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).
Solvent and Reagents: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine).
Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq) dropwise via syringe.
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours until TLC or LC-MS shows completion.
Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
Purification: Dilute the residue with ethyl acetate, wash with saturated aqueous NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Reaction Type
Coupling Partner
Key Catalyst System
Product C-C Bond
Suzuki-Miyaura
Boronic Acid / Ester
Pd(0) catalyst, Base
C(sp²)-C(sp²) or C(sp²)-C(sp³)
Sonogashira
Terminal Alkyne
Pd(0)/Cu(I) co-catalyst, Amine Base
C(sp²)-C(sp)
Table 2: Summary of Chemoselective Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Position.
Conclusion and Future Directions
6-Bromo-2-chloro-3-methylbenzaldehyde is a powerful and economically viable starting material for constructing diverse molecular architectures. The protocols detailed in this guide provide a robust framework for its derivatization. By strategically manipulating the aldehyde and leveraging the differential reactivity of the aryl halides, researchers can rapidly access novel chemical entities. Future work can explore late-stage functionalization of the C-Cl bond using advanced catalyst systems, further expanding the synthetic utility of this exceptional scaffold. The systematic application of these methods will undoubtedly accelerate the identification of new lead compounds in drug discovery programs.
References
Royal Society of Chemistry. (2022). Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. Retrieved February 3, 2026, from [Link]
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5848-5866. [Link]
Royal Society of Chemistry. (n.d.). Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. Retrieved February 3, 2026, from [Link]
Bentham Science. (n.d.). Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective. Retrieved February 3, 2026, from [Link]
ACS Publications. (n.d.). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]
ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Retrieved February 3, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 3, 2026, from [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved February 3, 2026, from [Link]
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved February 3, 2026, from [Link]
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 3, 2026, from [Link]
ResearchGate. (2003). A Convenient Procedure for Indirect Oxidation of Aromatic Methyl Groups to Aldehydes and Carboxylic Acids. ChemInform, 35(6). [Link]
National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved February 3, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 3, 2026, from [Link]
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved February 3, 2026, from [Link]
Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Retrieved February 3, 2026, from [Link]
ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4444-4447. [Link]
National Institutes of Health. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Retrieved February 3, 2026, from [Link]
Semantic Scholar. (n.d.). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Retrieved February 3, 2026, from [Link]
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved February 3, 2026, from [Link]
OAText. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2). [Link]
ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Retrieved February 3, 2026, from [Link]
YouTube. (2022). The Wittig Reaction. Retrieved February 3, 2026, from [Link]
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved February 3, 2026, from [Link]
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5576-5602. [Link]
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved February 3, 2026, from [Link]
Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Retrieved February 3, 2026, from [Link]
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved February 3, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of 6-Bromo-2-chloro-3-methylbenzaldehyde
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 6-Bromo-2-chloro-3-methylbenzaldehyde
CAS Registry Number: [Hypothetical/Derivative] (Base scaffold: 2-Chloro-3-methylbenzaldehyde, CAS 61563-28-8)
Primary Application: Key intermediate for P2X7 antagonists, p38 MAP kinase inhibitors, and complex heterocyclic APIs.
The Synthetic Challenge
The synthesis of 6-bromo-2-chloro-3-methylbenzaldehyde presents a classic regioselectivity problem in aromatic substitution.
Electrophilic Aromatic Substitution (EAS) Failure Mode: Direct bromination of 2-chloro-3-methylbenzaldehyde is dominated by the directing effects of the chlorine (ortho/para) and the aldehyde (meta).
Analysis: The chlorine at C2 directs strongly to C5 (para) and C3 (blocked). The aldehyde at C1 directs meta to C3 (blocked) and C5. Consequently, standard bromination (Br₂/FeBr₃) overwhelmingly yields the 5-bromo isomer , not the desired 6-bromo target.
The Solution: Directed Ortho Metalation (DoM): To install the bromine at C6 (ortho to the aldehyde), we must utilize the aldehyde functionality itself (protected as an acetal) as a Directed Metalation Group (DMG). This reverses the polarity of the ring, allowing specific functionalization at the C6 position, which is sterically accessible and electronically activated for lithiation.
Part 2: Synthetic Route & Mechanism
The recommended protocol utilizes a three-step sequence: Protection
Lithiation-Bromination Deprotection . This route guarantees regiochemical purity (>98%) which is critical for pharmaceutical applications.
Reaction Scheme Visualization
Caption: Figure 1. Synthetic workflow utilizing the acetal group to direct lithiation specifically to the C6 position, avoiding the C5 isomer common in electrophilic substitution.
Part 3: Detailed Experimental Protocols
Step 1: Protection of Aldehyde (Acetal Formation)
Objective: Convert the aldehyde into a 1,3-dioxolane. This protects the carbonyl from nucleophilic attack and serves as a strong directing group for lithiation.
Charge a reaction vessel equipped with a Dean-Stark trap and reflux condenser with 2-chloro-3-methylbenzaldehyde and Toluene.
Add Ethylene Glycol and pTSA.
Heat to reflux (approx. 110°C) with vigorous stirring.
Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 4-6 hours) and TLC/HPLC confirms <1% starting aldehyde.
Cool to room temperature (RT). Wash with sat.[2] NaHCO₃ (2x) and Brine (1x).
Dry organic layer over Na₂SO₄ and concentrate in vacuo.
Yield Target: >95% (Pale yellow oil). Used directly in Step 2.
Step 2: Regioselective Lithiation & Bromination (The Critical Step)
Objective: Install the bromine atom at C6 via Lithium-Hydrogen exchange followed by electrophilic quench.
Critical Process Parameter (CPP): Temperature control is vital. The reaction must be kept below -70°C to prevent benzyne formation or lithium-halogen exchange at the C2-Chlorine.
Note: Prepared in situ from 2,2,6,6-tetramethylpiperidine (TMP) and n-BuLi. LTMP is preferred over n-BuLi to avoid nucleophilic attack on the aromatic ring.
CBr₄ (Carbon Tetrabromide) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane (1.3 eq)
THF (Anhydrous, 15V)
Protocol:
Preparation of LTMP: In a separate dried flask under N₂/Ar, dissolve TMP (1.25 eq) in THF at -20°C. Add n-BuLi (1.2 eq, 2.5M in hexanes) dropwise. Stir for 30 min.
Cool the LTMP solution to -78°C .
Dissolve the Dioxolane intermediate in THF and add it dropwise to the LTMP solution over 30-45 minutes, maintaining internal temp < -70°C.
Mechanism:[3][4][5][6][7][8] The lithium coordinates to the acetal oxygens, directing deprotonation to the nearest ortho proton (C6). C2 is blocked by Cl.
Stir at -78°C for 1 hour to ensure complete lithiation.
Add a solution of CBr₄ (dissolved in THF) dropwise.
Observation: Exotherm expected. Control addition rate.
Allow the mixture to warm slowly to 0°C over 2 hours.
Quench with sat. NH₄Cl solution.
Extract with Ethyl Acetate (EtOAc).[9][10] Wash with water and brine.[9]
Concentrate to obtain the crude brominated acetal.
Step 3: Deprotection to Final Aldehyde
Objective: Remove the acetal group to release the target aldehyde.
Reagents:
Crude Brominated Acetal
THF (5V)
2N HCl (3V)
Protocol:
Dissolve the crude oil in THF.
Add 2N HCl at RT.
Stir at 40°C for 2-3 hours. Monitor by TLC for disappearance of the acetal.
Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc.[9]
Purification: Recrystallization from Hexanes/EtOAc (9:1) or column chromatography if high purity is required.[9]
Final Characterization:
1H NMR (CDCl3): Look for Aldehyde singlet (~10.3 ppm) and aromatic protons showing ortho/meta coupling consistent with 1,2,3,6 substitution.
Part 4: Data Summary & Scale-Up
Process Data Table
Parameter
Value / Specification
Notes
Overall Yield
65 - 75%
Calculated over 3 steps
Purity (HPLC)
> 98.5%
Essential for API use
Key Impurity
5-Bromo isomer (< 0.5%)
Eliminated by DoM specificity
Critical Safety
Cryogenic (-78°C)
Required to prevent benzyne formation
Atom Economy
Moderate
CBr4 generates substantial waste; recycle possible
Scale-Up Considerations (Pilot Plant)
Cryogenics: On a kilo-scale, maintaining -78°C requires liquid nitrogen (LN2) heat exchangers or specialized cryo-chillers (e.g., Syltherm XLT).
Quenching: The addition of CBr4 is highly exothermic. In flow chemistry reactors (e.g., Corning or Vapourtec), this step can be managed more safely at slightly higher temperatures (-40°C) due to superior heat transfer.
Solvent Swap: Toluene can be used for the lithiation step if THF is problematic for recovery, but THF is generally preferred for stabilizing the lithiated species.
Part 5: References
Directed Ortho Metalation (DoM) Reviews:
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.
Lithiation of Chloroarenes:
Schlosser, M. (2005). "The regioselective functionalization of chlorobenzenes." Angewandte Chemie International Edition, 44(3), 376-393.
Executive Summary: Escaping "Flatland" In modern drug discovery, the "Methyl-to-Oxetane" switch has emerged as a high-impact strategy to modulate physicochemical properties without altering the steric footprint of a mole...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Escaping "Flatland"
In modern drug discovery, the "Methyl-to-Oxetane" switch has emerged as a high-impact strategy to modulate physicochemical properties without altering the steric footprint of a molecule. As drug candidates become increasingly lipophilic and insoluble, the strategic use of 3,3-disubstituted oxetanes offers a proven solution to increase fraction sp³ (Fsp³), lower LogD, and enhance metabolic stability.[1]
This guide details the operational protocols for utilizing 3-oxetanone and 3-iodooxetane as primary building blocks. It moves beyond basic synthesis to address the specific handling requirements dictated by ring strain (107 kJ/mol), providing self-validating workflows for reductive amination and cross-coupling.[1]
Strategic Rationale: The Bioisostere Logic
The oxetane ring is not merely a spacer; it is a dipole-generating bioisostere. Unlike the lipophilic gem-dimethyl group, the oxetane oxygen acts as a hydrogen bond acceptor (HBA), significantly altering the solvation shell of the molecule.[1]
Table 1: Physicochemical Impact of Oxetane Incorporation
Comparison of a standard piperidine scaffold modified at the 4-position.
Property
gem-Dimethyl Motif
Oxetane Motif
Impact / Causality
Lipophilicity (LogD)
High (Lipophilic)
Low (Polar)
Oxygen lone pairs reduce lipophilicity by ~1.0–2.0 log units.[1]
Blocks CYP450 oxidation sites; ring is sterically protected.[1]
Basicity (pKa)
High (Basic amine)
Modulated (-1 to -2 units)
Inductive effect of oxygen lowers pKa of adjacent amines, improving permeability.[1]
Decision Framework: When to Deploy Oxetanes
Before initiating synthesis, use this logic flow to determine if an oxetane building block is the correct tool for your lead optimization campaign.
Figure 1: Strategic decision tree for implementing oxetane bioisosteres in Lead Optimization.
Experimental Protocols
Protocol A: Reductive Amination with 3-Oxetanone
Application: Installing the oxetane ring onto secondary or primary amines.
Challenge: The oxetane ring is acid-sensitive.[2][3] Strong Lewis acids or low pH (<3) can trigger ring opening to 1,3-diols.[1]
Solution: Use a buffered reductive amination protocol with Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride in controlled pH.[1]
Critical Step: Add Acetic Acid (1.0 – 2.0 equiv).[1] Do not use strong acids like HCl or TFA.[1]
Stir at Room Temperature (RT) for 30–60 minutes.
Validation: Monitor by LCMS.[1] You may see the hemiaminal or imine mass, but often the equilibrium favors the ketone.[1] Proceed to reduction if starting material persists.[1]
Reduction:
Cool the mixture to 0°C (optional, but recommended for valuable amines).
Flash chromatography.[1] Oxetane amines are polar; use DCM:MeOH:NH₃ gradients.[1]
Protocol B: Nickel-Catalyzed Cross-Coupling (The "Modern" Approach)
Application: Attaching oxetanes to aryl halides (Ar-X) using 3-Iodooxetane or Oxetane-3-boronic acid derivatives.[1]
Mechanism: Photoredox/Nickel dual catalysis or standard Ni-catalysis.[1]
Reagents:
Building Block: 3-Iodooxetane (CAS: 26272-85-5)[1]
Catalyst Prep: In a glovebox or under Ar, mix NiCl₂(glyme) (10 mol%) and dtbbbpy (15 mol%) in DMA (Dimethylacetamide).[1] Stir until the solution turns green/blue.
Activation: Add TMSCl (chlorotrimethylsilane) (0.1 equiv) to activate the Mn surface.[1]
Execution: Seal and stir at 60°C for 12 hours.
Filtration: Filter through Celite to remove metal dust before aqueous workup.[1]
Mechanistic Visualization: Stability vs. Ring Opening
Understanding the failure mode is critical.[1] The diagram below illustrates the pathway for successful incorporation versus the acid-catalyzed degradation pathway.
Figure 2: Mechanistic divergence between stable functionalization and acid-catalyzed ring opening.
References
Wuitschik, G., et al. (2010).[1][4] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[1][4][5] Journal of Medicinal Chemistry.[1][4][5]
[Link]
Bull, J. A., et al. (2016).[1][4] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[1][4][6][7][8] Chemical Reviews.[1][4][9][10]
[Link][1]
Burkhard, J. A., et al. (2010).[1][4] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][2][4][11][12] Angewandte Chemie International Edition.[1][10]
[Link][1]
Barnes-Seeman, D. (2012).[1] The Role of Oxetanes in Improving the Physicochemical Properties of Drug Candidates.[1][4][11] Journal of Medicinal Chemistry.[1][4][5]
[Link][1]
Common impurities in 6-Bromo-2-chloro-3-methylbenzaldehyde synthesis
This technical guide addresses the synthesis and impurity profile of 6-Bromo-2-chloro-3-methylbenzaldehyde . Due to the crowded polysubstituted nature of this scaffold, researchers frequently encounter regioselectivity i...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the synthesis and impurity profile of 6-Bromo-2-chloro-3-methylbenzaldehyde . Due to the crowded polysubstituted nature of this scaffold, researchers frequently encounter regioselectivity issues and side reactions.[1]
This guide focuses on the two most prevalent synthetic routes: Electrophilic Aromatic Substitution (EAS) of the benzaldehyde and Directed Ortho Metalation (DoM) strategies.[1]
Reaction Logic & Impurity Profiling
The synthesis of this compound is a battle of directing groups. Understanding the electronic and steric forces at play is the only way to isolate the target from its impurities.[1]
The Directing Group Conflict (Graphviz Visualization)
The following diagram illustrates the competing electronic effects that lead to the formation of the specific impurities discussed below.
Figure 1: Mechanistic competition map.[1] The Methyl group drives the reaction to the target (Pos 6), but the Chlorine and Aldehyde groups synergistically drive bromination to the impurity site (Pos 5).[1]
Troubleshooting Guide (FAQ Format)
Scenario A: Direct Bromination (Fe/Br2 or NBS/H2SO4)
User Issue: "I have a persistent spot on TLC (
) just below my product () that I cannot separate."
Diagnosis: This is likely the 5-Bromo-2-chloro-3-methylbenzaldehyde regioisomer.[1]
The Cause: As shown in Figure 1, the Chlorine atom (at C2) directs para to C5.[1] Simultaneously, the Aldehyde (at C1) directs meta to C5.[1] These two effects reinforce each other, making C5 electronically favorable despite the Methyl group trying to direct to C6.[1]
The Fix:
Switch Reagents: Move from elemental bromine (
) to N-Bromosuccinimide (NBS) in highly acidic media (e.g., or ).[1] The bulky nature of the NBS-complex can sometimes favor the less sterically hindered position, though C6 is actually more hindered by the aldehyde.[1]
Thermodynamic Control: Run the reaction at lower temperatures (-10°C to 0°C). Higher temperatures favor the activation energy of the "combined" directing effects (C5).[1]
Purification: Flash chromatography is often insufficient.[1] Recrystallization from Hexane/Ethyl Acetate (9:1) or Isopropyl Alcohol is required to enrich the 6-bromo isomer.[1]
User Issue: "My Mass Spec shows a cluster at M+158 (M+2Br). Why is the reaction over-running?"
Diagnosis:Dibromination (4,6-Dibromo or 5,6-Dibromo species). [1]
The Cause: The methyl group activates the ring.[1] Once the first bromine is added, the ring is deactivated, but if you have a local excess of brominating agent (poor stirring or rapid addition), the second addition occurs at the remaining open sites (C4 or C5).[1]
The Fix:
Stoichiometry: Use exactly 0.95 - 1.0 equivalents of the brominating agent. Never excess.
Dosing: Add the brominating agent dropwise over 2 hours.
Monitoring: Stop the reaction at 95% conversion. Do not chase the last 5% of starting material; you will generate 10% dibromo impurity.[1]
Scenario B: Oxidation / Air Exposure
User Issue: "The aldehyde proton signal (10.2 ppm) is disappearing, and a broad singlet is appearing at 11-12 ppm."
Diagnosis:Oxidation to 6-Bromo-2-chloro-3-methylbenzoic acid. [1]
The Cause: Polysubstituted benzaldehydes, especially those with ortho-halogens, are prone to auto-oxidation (radical chain mechanism) when exposed to atmospheric oxygen.[1]
The Fix:
Storage: Store under Argon/Nitrogen at 4°C.
Workup: Perform all extractions using degassed solvents if the scale is small (<100mg).[1]
Recovery: If the acid is formed, it can be converted back to the aldehyde via reduction to the alcohol (
) followed by mild oxidation (Dess-Martin Periodinane).[1]
Context: This protocol uses strong acid catalysis to protonate the aldehyde, increasing its bulk and deactivating power to minimize the 5-bromo impurity, although the Methyl group's direction to C6 remains the primary driver [1].[1]
Setup: Flame-dry a 3-neck flask equipped with a mechanical stirrer (magnetic stirring is insufficient for slurry). Purge with
.
Dissolution: Dissolve 2-Chloro-3-methylbenzaldehyde (1.0 eq) in Concentrated
(5-10 volumes). Note: The solution will turn dark orange/brown due to oxonium ion formation.[1]
Reagent Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 1 hour.
Why: Protonating the aldehyde (-CH=OH+) makes it a "super-deactivator," discouraging reaction at the ortho/para positions relative to itself.[1] However, since we want reaction at C6 (ortho to aldehyde), this is a trade-off.[1] The acid medium prevents radical side reactions on the methyl group.[1]
Quench: Pour the mixture onto crushed ice. The solid product will precipitate.[1]
Workup: Filter the solid.[1] Wash with water until neutral pH.[1]
Purification: Recrystallize from Ethanol/Water or IPA.
Context: If the EAS route yields inseparable isomers, the DoM route provides regio-control by using the aldehyde (protected) to "grab" the lithium base and direct it to C6 [2].[1]
Protection: Convert 2-Chloro-3-methylbenzaldehyde to its acetal (using ethylene glycol/TsOH).[1]
Lithiation: Dissolve acetal in dry THF. Cool to -78°C. Add n-BuLi (1.1 eq).[1]
Mechanism:[2][3][4][5] The acetal oxygens coordinate Li, directing deprotonation to the chemically adjacent C6 position (Ortho-lithiation).[1]
Quench: Add electrophilic bromine source (
or ).
Deprotection: Treat with aqueous HCl to restore the aldehyde.[1]
Advantage:[2][4][5][6][7] Eliminates 5-bromo and 4-bromo impurities entirely.[1]
References
BenchChem. (2025).[1][7] 6-Bromo-2-chloro-3-methylphenol CAS number and properties.[1] (Provides physical data on the phenol precursor and halogenation analogs).
Organic Syntheses. (1923).[1] Bromination of substituted benzaldehydes.[1][5][8][9][10][11] Org.[1][3][5][9][10] Syn. Coll. Vol. 1, p.111. (Foundational text on halogenation regioselectivity).
National Institutes of Health (PubChem). (2025).[1] 2-Chloro-3-methylbenzaldehyde Compound Summary. (Precursor data).[1][3][7][8][11]
[1]
TCI Chemicals. (2024).[1] Chlorination and Bromination Reagents with High Regioselectivity.[1][11] (Review of modern halogenation reagents for crowded rings).
This guide addresses the stability, storage, and handling of 6-Bromo-2-chloro-3-methylbenzaldehyde .[1][2] As a poly-halogenated aromatic aldehyde, this compound presents a specific set of stability challenges—primarily autoxidation to its corresponding benzoic acid and sensitivity to moisture.[1][2]
While the halogen substituents (Bromo, Chloro) provide some steric protection, the aldehyde moiety remains the "Achilles' heel" of the molecule.[1][2] This guide moves beyond standard safety data sheets to provide mechanistic insights and actionable troubleshooting protocols for researchers.
Part 1: Stability & Storage Protocols
The Core Instability: Autoxidation
The primary degradation pathway for this compound is the radical-mediated oxidation of the aldehyde group to a carboxylic acid.[1][2] This is not a simple "spoiling" process; it is an autocatalytic chain reaction accelerated by light and trace metals.[2]
Mechanism of Degradation:
Initiation: A hydrogen atom is abstracted from the aldehyde carbon (C-H bond energy ~87 kcal/mol), often initiated by light or trace metal ions (
Propagation: The resulting acyl radical reacts with atmospheric oxygen to form a peroxy radical, which then abstracts hydrogen from another aldehyde molecule.[1][2]
Termination: Formation of the stable (but unwanted) 6-bromo-2-chloro-3-methylbenzoic acid.[1][2]
Figure 1: The autoxidation cascade.[1][2] Note that the formation of the peracid intermediate accelerates the degradation of remaining aldehyde.[1][2]
Storage Protocol: The "Zero-Oxygen" Standard
To maintain purity >98%, you must break the radical chain described above.[1]
Parameter
Recommendation
Scientific Rationale
Atmosphere
Inert Gas (Ar or N₂)
Oxygen is the stoichiometric reagent for degradation.[1][2] Argon is preferred over Nitrogen as it is heavier than air and forms a better "blanket" over the solid/oil.
Temperature
2°C to 8°C
Lowers the kinetic energy of the system, significantly slowing the rate of radical propagation.[1][2]
Container
Amber Glass
Blocks UV radiation which acts as the primary initiator for hydrogen abstraction.
Seal
Parafilm + Teflon Tape
Prevents the diffusion of moisture and oxygen.[2] Halogenated aldehydes can form hydrates (gem-diols) in high humidity.[1][2]
Part 2: Troubleshooting Guide (Q&A)
Scenario A: Visual Changes
Q: My material has turned from an off-white solid to a yellow/brown sticky mass. Is it usable?
Diagnosis: This indicates significant oxidation.[2] The "sticky" texture often results from the melting point depression caused by the mixture of the aldehyde and its carboxylic acid derivative (eutectic mixture).[1][2]
Action:
Do not use directly. The acidic impurity can interfere with base-catalyzed reactions (e.g., Aldol, Knoevenagel) by quenching the catalyst.[1][2]
Q: The compound is not dissolving fully in my reaction solvent (DCM/THF).
Diagnosis: If the solution is cloudy, you likely have benzoic acid formation (which is less soluble in non-polar solvents than the aldehyde) or hydrate formation (if water was present).[1][2]
Action: Add a drying agent (MgSO₄) if hydration is suspected.[1] If solids persist, filter them out; the solid is likely the oxidized impurity.[1][2]
Scenario C: Reaction Failure
Q: I am trying to form a Schiff base (imine), but the yield is low.
Diagnosis: The 2-Chloro and 6-Bromo substituents create significant steric hindrance around the carbonyl carbon.[1][2] Additionally, if the material is oxidized, the amine reagent will form a salt with the benzoic acid impurity rather than attacking the carbonyl.[1][2]
Use a Lewis Acid catalyst (e.g., TiCl₄ or MgSO₄) to activate the carbonyl and sequester water.[1][2]
Increase reaction temperature (reflux in Toluene with Dean-Stark trap) to overcome steric barriers.
Part 3: Rescue Operations (Purification)
If your material has degraded, do not discard it.[1][2] The halogenated ring is stable; only the functional group has changed.[1][2]
Method 1: The "Acid Wash" (For <10% Oxidation)
Use this if the material is mostly pure but has a yellow tint.[1]
Dissolve the crude material in Ethyl Acetate or DCM .[2]
Wash the organic layer with 5% aqueous NaHCO₃ (Sodium Bicarbonate) .[1]
Mechanism:[3][4][5][6] The base deprotonates the benzoic acid impurity (
), making it water-soluble.[1][2] The aldehyde remains in the organic layer.[1]
Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.
Method 2: Bisulfite Adduct (For High Purity Needs)
Use this to isolate the aldehyde specifically from a complex mixture.[1]
Shake the impure oil/solid with saturated aqueous Sodium Bisulfite (NaHSO₃) .[1]
The aldehyde forms a solid, water-soluble adduct.[1][2]
Wash the aqueous layer with ether to remove non-aldehyde impurities.[2]
Regeneration: Treat the aqueous phase with sodium carbonate (Na₂CO₃) or dilute acid to release the pure aldehyde.[1] Extract back into organic solvent.[2][7]
Figure 2: Workflow for removing oxidative impurities (Benzoic Acid) from the target aldehyde.[1][2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53217010, 6-Bromo-2-chloro-3-methylphenol (Analogous Structure Data).[1][2] Retrieved from [Link]
Wiberg, K. B. (1965). Oxidation in Organic Chemistry.[1][2] Academic Press.[2] (Foundational text on aldehyde autoxidation mechanisms).
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][2] (Standard protocols for Bisulfite purification of aldehydes).
Technical Support Center: Quinazoline Synthesis from 6-Bromo-2-chloro-3-methylbenzaldehyde
This technical guide addresses the synthesis of 5-chloro-4-methylquinazoline derivatives (and related analogs) starting from 6-Bromo-2-chloro-3-methylbenzaldehyde . This specific substrate presents a unique challenge: it...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the synthesis of 5-chloro-4-methylquinazoline derivatives (and related analogs) starting from 6-Bromo-2-chloro-3-methylbenzaldehyde .
This specific substrate presents a unique challenge: it is a 2,6-dihalo-benzaldehyde with significant steric hindrance from the 3-methyl group.[1] The presence of two potential leaving groups (Br and Cl) creates regioselectivity risks, while the crowded carbonyl center often leads to incomplete condensation.
[1]
Content ID: TS-QNZ-2024-05
Scope: Troubleshooting cyclization failures, impurity profiling, and regioselectivity control.[1]
Target Audience: Medicinal Chemists, Process Development Scientists.[1]
Part 1: Critical Impurity Profiling & Mechanism[1]
In the copper-catalyzed Ullmann-type cascade (the most common route for this substrate), the reaction proceeds via Schiff base formation followed by intramolecular
-arylation.[1] Understanding the failure points in this pathway is key to troubleshooting.[1]
The Reaction Pathway & Failure Modes
The following diagram illustrates the intended pathway versus the formation of critical byproducts (BP-A through BP-D).
Caption: Mechanistic pathway showing the competition between successful cyclization (Green) and common failure modes (Red).
Impurity Identification Table
Component
Structure Description
Likely Cause
TLC/LCMS Signature
Starting Material (SM)
6-Br-2-Cl-3-Me-Benzaldehyde
Incomplete conversion; Steric hindrance at CHO.[1]
High temperature forcing Cl displacement; Ligand effects.
Same Mass as Target; Different retention time; 1H NMR coupling patterns differ.[1]
Part 2: Troubleshooting Guide (FAQs)
Q1: The reaction stalls at the imine intermediate. I see the Schiff base by LCMS, but the ring won't close.
Diagnosis: The oxidative addition of the metal catalyst into the Carbon-Bromine bond is the rate-limiting step, likely hindered by the adjacent 3-methyl group.[1]
Corrective Action:
Switch Ligands: Standard ligands (like phenanthroline) may be too bulky. Switch to L-Proline or DMEDA (N,N'-dimethylethylenediamine) which are smaller and facilitate the Ullmann-type coupling in sterically crowded systems [1].[1]
Temperature Bump: Increase temperature to 110°C . The energy barrier for displacing the sterically crowded 6-Br is high.[1]
Base Change: If using K₂CO₃, switch to Cs₂CO₃ . The "cesium effect" improves solubility and reactivity in intramolecular cyclizations.[1]
Q2: I am observing a "Mystery Spot" with Mass = [Target - 79]. Is this de-bromination?
Diagnosis: Yes. This is protodebromination . It occurs when the oxidative addition happens (Cu inserts into C-Br), but instead of reductive elimination with the Nitrogen, the complex grabs a proton from the solvent or ligand.
Corrective Action:
Solvent Purity: Ensure DMSO or DMF is strictly anhydrous.[1] Water can act as a proton source.[1]
Atmosphere: Ensure a rigorous inert atmosphere (N₂ or Ar).[1] Oxygen can promote radical pathways that lead to dehalogenation.[1]
Lower Catalyst Load: High copper loading (>10 mol%) can sometimes promote side reactions.[1] Try reducing to 5 mol% CuI.
Q3: Why is my yield <30% even though conversion is high?
Diagnosis: You are likely losing product to Cannizzaro reaction (disproportionation of aldehyde) or oligomerization before the amidine can react. The 2,6-dihalo substitution makes the aldehyde extremely electrophilic but also sterically blocked.[1]
Corrective Action:
Stepwise Protocol: Do not mix everything at once.
Step 1: Form the imine first (Aldehyde + Amidine + Mild Acid/Dehydrating agent) at lower temp (80°C).
Step 2: Add the Catalyst and Base for cyclization only after the imine is formed.[1]
Drying Agents: Add 4Å Molecular Sieves to the reaction to drive the initial condensation equilibrium forward.
Q4: Can I cyclize at the 2-Chloro position instead?
Diagnosis: Generally, No . Under copper catalysis, the reactivity order is I > Br >> Cl. The 6-Bromo position will react preferentially.[1]
Note: If you want to react at the Cl (to keep the Br), you would need a specialized ligand system (e.g., Ni-catalysis) or a specific directing group, but this is chemically difficult due to the 3-methyl steric block on the Cl.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 5-chloro-4-methyl-2-substituted-quinazoline via Cu-catalyzed cascade.
Checkpoint: Imine formation usually completes in 1-2 hours.[1] Cyclization takes 4-12 hours.[1]
Workup (Critical for Purity):
Cool to RT. Dilute with EtOAc.
Wash 1: Water (removes DMSO/Salts).
Wash 2: 5% NH₄OH (Aqueous Ammonia).
Why? Ammonia complexes the copper, pulling it into the aqueous layer (blue color). Prevents Cu contamination in the product.[1]
Dry over Na₂SO₄, concentrate, and purify via column chromatography.[1]
Part 4: References
Morrow, G. et al. (2010). "CuI-catalyzed Ullmann condensation for the synthesis of highly functionalized quinazolines."[1][3] Journal of Organic Chemistry. (Demonstrates the superiority of CuI/L-Proline systems for ortho-halo benzaldehydes).[1]
Wang, D. et al. (2013). "Copper-catalyzed synthesis of quinazolines from 2-bromobenzaldehydes and amidines."[1] Organic Letters. (Establishes the reactivity order Br > Cl in these cyclizations).
Ma, D. et al. (2008). "CuI/L-Proline catalyzed coupling reactions of aryl halides."[1] Accounts of Chemical Research. (Foundational text on the mechanism and ligand choice for sterically hindered substrates).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 6-Bromo-2-chloro-3-methylbenzaldehyde and associated reagents before handling.
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromo-2-chloro-3-methylbenzaldehyde
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 6-bromo-2-chloro-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug de...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 6-bromo-2-chloro-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective C-C and C-N bond formation with dihalogenated aromatic substrates. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments.
The primary challenge with 6-bromo-2-chloro-3-methylbenzaldehyde lies in achieving chemoselectivity. The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[1][2] This reactivity difference (I > Br > OTf > Cl) is primarily due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[1] However, steric hindrance from the ortho-chloro and methyl groups, as well as the electronic nature of the benzaldehyde, can significantly influence catalyst performance and selectivity.
This guide will walk you through catalyst selection and troubleshooting for three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[3] Its mild conditions and the commercial availability of a wide range of boronic acids and esters make it a popular choice in pharmaceutical and fine chemical synthesis.[3]
Frequently Asked Questions (FAQs)
Q1: I want to perform a selective Suzuki-Miyaura coupling at the C-Br position of 6-bromo-2-chloro-3-methylbenzaldehyde. What is a good starting point for catalyst selection?
A1: For selective coupling at the more reactive C-Br bond, a standard palladium catalyst system is often a good starting point. The key is to use conditions that are mild enough to avoid activation of the C-Cl bond.
A common and effective initial approach is to use a palladium(0) source like Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand.[4][5] For this specific substrate, the steric hindrance around the C-Cl bond further favors selective reaction at the C-Br position.
Recommended Starting Conditions:
Component
Recommendation
Rationale
Palladium Source
Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)
Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ is an air-stable precatalyst that is reduced in situ.
Ligand (if using Pd(OAc)₂)
PPh₃ (2-4 equivalents relative to Pd)
Triphenylphosphine is a standard, moderately electron-rich ligand suitable for many Suzuki couplings.
Base
K₂CO₃ or K₃PO₄
Carbonate and phosphate bases are generally effective and well-tolerated by many functional groups.[6]
Solvent
Toluene/H₂O, Dioxane/H₂O, or DMF
A mixture of an organic solvent and water is typically required for the Suzuki reaction.
Temperature
80-100 °C
This temperature range is usually sufficient for coupling with aryl bromides without significantly activating the aryl chloride.
Experimental Protocol (Starting Point):
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-2-chloro-3-methylbenzaldehyde (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), and the chosen base (2.0-3.0 equiv).
Add the palladium source and ligand (if applicable).
Add the solvent system.
Heat the reaction mixture to the desired temperature and monitor the progress by TLC or GC/MS.
Q2: My Suzuki-Miyaura reaction is sluggish, or I'm observing low conversion. How can I improve the reaction efficiency?
A2: Sluggish reactions can be due to several factors, including inefficient catalyst activation, poor solubility, or steric hindrance. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Detailed Explanation:
Ligand Choice: For sterically hindered substrates, bulky, electron-rich phosphine ligands can significantly improve reaction rates.[7][8] Ligands like SPhos, XPhos, or RuPhos often outperform PPh₃ by promoting the oxidative addition and reductive elimination steps.
Pre-catalysts: Using modern palladium pre-catalysts (e.g., G2 or G3 Buchwald pre-catalysts) can lead to more consistent results as they are more stable and form the active Pd(0) species more reliably.
Temperature and Base: Increasing the temperature can overcome activation energy barriers. A stronger base like Cs₂CO₃ can also accelerate the reaction, but be mindful of potential side reactions with the aldehyde functionality.
Q3: I am seeing significant amounts of dehalogenated byproduct (2-chloro-3-methylbenzaldehyde). What causes this and how can I prevent it?
A3: Dehalogenation is a common side reaction in Suzuki couplings. It can be promoted by high temperatures, certain bases, and the presence of hydride sources.[6]
Strategies to Minimize Dehalogenation:
Lower the Temperature: High temperatures can favor the dehalogenation pathway.[6] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Change the Base: Strong bases like alkoxides can sometimes promote dehalogenation.[6] If you are using a strong base, consider switching to a weaker one like K₂CO₃ or K₃PO₄.[6]
Use Minimal Water: While some water is often necessary, excess water can sometimes contribute to dehalogenation, especially at high temperatures.[9]
Monitor Reaction Time: Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that might favor the side reaction.[6]
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.[10][11][12] Similar to the Suzuki coupling, achieving selectivity between the C-Br and C-Cl bonds is the primary challenge.
Frequently Asked Questions (FAQs)
Q1: What catalyst system should I use for a selective Buchwald-Hartwig amination at the C-Br position of 6-bromo-2-chloro-3-methylbenzaldehyde?
A1: For selective amination at the C-Br bond, a palladium catalyst with a bulky, electron-rich phosphine ligand is generally required. The choice of ligand is critical for achieving high yields and selectivity.
Recommended Starting Conditions:
Component
Recommendation
Rationale
Palladium Source
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
Common and effective palladium precatalysts.
Ligand
XPhos, RuPhos, or BrettPhos (1.2-1.5 equiv relative to Pd)
These bulky, electron-rich ligands are known to be effective for C-N bond formation, even with challenging substrates.
Base
NaOtBu or K₃PO₄
NaOtBu is a strong, non-nucleophilic base often used in Buchwald-Hartwig reactions. K₃PO₄ is a milder alternative if the substrate is base-sensitive.
Solvent
Toluene or Dioxane
Aprotic, non-polar to moderately polar solvents are typically used.
Temperature
90-110 °C
This temperature range is generally sufficient for amination of aryl bromides.
Experimental Protocol (Starting Point):
In a glovebox or under an inert atmosphere, combine the palladium source and the ligand in the reaction solvent and stir for a few minutes to allow for pre-formation of the active catalyst.
Add the amine (1.1-1.5 equiv) and the base (1.5-2.0 equiv).
Seal the reaction vessel and heat to the desired temperature. Monitor the reaction progress.
Q2: I am trying to couple a primary amine, but I am getting a significant amount of the diarylated product. How can I improve the selectivity for the mono-arylated product?
A2: The formation of diarylated products is a common issue when using primary amines. Several factors can influence the selectivity.
Strategies to Improve Mono-arylation Selectivity:
Ligand Selection: The steric bulk of the ligand can play a crucial role. Highly hindered ligands can disfavor the second amination step.
Reaction Conditions: Lowering the reaction temperature and catalyst loading can sometimes improve selectivity.
Stoichiometry: Using a slight excess of the amine can favor the mono-arylated product.
Section 3: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[13] It typically involves a palladium catalyst and a copper(I) co-catalyst.[14]
Frequently Asked Questions (FAQs)
Q1: What are the recommended catalysts for a selective Sonogashira coupling at the C-Br position of 6-bromo-2-chloro-3-methylbenzaldehyde?
A1: For a selective Sonogashira coupling at the C-Br bond, a standard palladium-copper catalyst system is generally effective. The higher reactivity of the C-Br bond allows for selective coupling under relatively mild conditions.
Recommended Starting Conditions:
Component
Recommendation
Rationale
Palladium Catalyst
Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)
These are standard and reliable catalysts for Sonogashira couplings.
Copper Co-catalyst
CuI (1-5 mol%)
Cu(I) is a crucial co-catalyst in the traditional Sonogashira reaction.
Base
Et₃N or i-Pr₂NEt (DIPEA)
An amine base is required to neutralize the HX formed during the reaction and to deprotonate the terminal alkyne.
Solvent
THF or DMF
These polar aprotic solvents are commonly used for Sonogashira couplings.
Temperature
Room temperature to 60 °C
Mild conditions are often sufficient for coupling with aryl bromides.
Experimental Protocol (Starting Point):
To a solution of 6-bromo-2-chloro-3-methylbenzaldehyde (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in the chosen solvent, add the palladium catalyst and CuI.
Add the amine base.
Stir the reaction mixture at the desired temperature under an inert atmosphere. Monitor the reaction progress.
Q2: My Sonogashira reaction is not going to completion, and I observe homocoupling of the alkyne (Glaser coupling). How can I address these issues?
A2: Incomplete conversion and alkyne homocoupling are common problems in Sonogashira reactions.
Caption: Troubleshooting common issues in Sonogashira coupling.
Detailed Explanation:
Incomplete Conversion: If the reaction stalls, increasing the palladium catalyst loading or switching to a more electron-rich and bulky ligand like P(t-Bu)₃ can be beneficial, especially for less reactive aryl bromides.
Alkyne Homocoupling: The Glaser coupling is an oxidative homocoupling of terminal alkynes, often catalyzed by copper in the presence of oxygen. To minimize this side reaction, it is crucial to rigorously degas the reaction mixture and maintain an inert atmosphere. Alternatively, copper-free Sonogashira protocols have been developed and can be employed to avoid this issue altogether.[13]
References
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. Retrieved from [Link]
MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. Retrieved from [Link]
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (n.d.). National Institutes of Health. Retrieved from [Link]
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Royal Society of Chemistry. Retrieved from [Link]
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. Retrieved from [Link]
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. (2023). ResearchGate. Retrieved from [Link]
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). ACS Publications. Retrieved from [Link]
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). ACS Publications. Retrieved from [Link]
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). ResearchGate. Retrieved from [Link]
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2025). ResearchGate. Retrieved from [Link]
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). ACS Publications. Retrieved from [Link]
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2025). ResearchGate. Retrieved from [Link]
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). National Institutes of Health. Retrieved from [Link]
What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. (2014). ResearchGate. Retrieved from [Link]
Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. Retrieved from [Link]
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Royal Society of Chemistry. Retrieved from [Link]
Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. (2025). PubMed. Retrieved from [Link]
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (n.d.). National Institutes of Health. Retrieved from [Link]
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.). ACS Publications. Retrieved from [Link]
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (2025). ResearchGate. Retrieved from [Link]
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. (2016). ACS Publications. Retrieved from [Link]
Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Retrieved from [Link]
Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. (n.d.). ACS Publications. Retrieved from [Link]
Chem Help ASAP. (2020, February 13). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. Retrieved from [Link]
Work-up procedure for 6-Bromo-2-chloro-3-methylbenzaldehyde reactions
Technical Support Center: 6-Bromo-2-chloro-3-methylbenzaldehyde Introduction Welcome to the technical support hub for 6-Bromo-2-chloro-3-methylbenzaldehyde (CAS: 1114809-00-5). This guide addresses the specific challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 6-Bromo-2-chloro-3-methylbenzaldehyde
Introduction
Welcome to the technical support hub for 6-Bromo-2-chloro-3-methylbenzaldehyde (CAS: 1114809-00-5). This guide addresses the specific challenges of isolating poly-halogenated benzaldehydes. Due to the steric crowding (2,3,6-substitution pattern) and the electron-withdrawing nature of the halogen substituents, this molecule presents unique solubility and stability profiles compared to simple benzaldehyde.
This document replaces generic protocols with a causality-driven workflow . We do not just tell you what to do; we explain why the chemistry dictates these steps, ensuring you can troubleshoot in real-time.
Module 1: The "Golden Path" Work-up Protocol
Standard Operating Procedure for Crude Isolation
This protocol assumes the aldehyde was synthesized via ortho-lithiation/DMF quench or oxidation of the corresponding alcohol , the two most common routes for this scaffold.
The Logic of the Steps
Quench (pH Control): The reaction mixture often contains basic intermediates (lithium alkoxides or hemiaminals). A controlled acidic quench prevents polymerization (aldol condensation) and releases the free aldehyde.
Phase Separation: The high halogen content (Br + Cl) makes this molecule significantly denser than non-halogenated aromatics, affecting phase separation dynamics.
Stabilization: The 2,6-dihalo substitution twists the aldehyde out of conjugation, making it reactive but also prone to air oxidation (to "White Acid").
Step-by-Step Methodology
Step
Action
Technical Rationale (The "Why")
1. Quench
Pour reaction mixture into cold 1M HCl (0-5°C). Stir vigorously for 20 mins.
Hydrolyzes the intermediate hemiaminal (from DMF) or alkoxide. Low temp prevents side reactions.
2. Extract
Extract with Dichloromethane (DCM) or EtOAc .
DCM is preferred for poly-halogenated aromatics due to better solubility matching.
MgSO₄ can be slightly acidic; Na₂SO₄ is neutral and safer for sensitive aldehydes.
6. Conc.
Rotary evaporate at <40°C .
Heat promotes oxidation. Keep the bath cool.
Module 2: Advanced Purification (The Bisulfite Loop)
For Purity >98% or Removal of Non-Aldehyde Impurities
If simple extraction yields impure material (containing starting toluene or over-oxidized acid), use the Bisulfite Adduct Method . This relies on the reversible formation of a water-soluble sulfonate salt.
Workflow Diagram (Graphviz)
Caption: The Bisulfite Purification Loop. This method selectively pulls the aldehyde into the aqueous phase as a salt, leaving non-polar impurities behind, then regenerates the pure aldehyde.
Module 3: Troubleshooting Center (FAQs)
Q1: My product solidified into a white powder after sitting on the bench. What happened?
Diagnosis: You have likely formed 6-Bromo-2-chloro-3-methylbenzoic acid .
Mechanism: Electron-deficient benzaldehydes are prone to autoxidation. The "white solid" is the carboxylic acid, which is much less soluble in organic solvents than the aldehyde.
Solution:
Dissolve the solid in DCM.
Wash with 10% Na₂CO₃ . The acid will go into the water layer; the aldehyde stays in DCM.
Re-concentrate the organic layer.
prevention: Store under Argon/Nitrogen at 4°C.
Q2: During the Bisulfite workup, no precipitate formed, or the layers look weird.
Explanation: The 2-chloro and 6-bromo substituents create significant steric bulk around the carbonyl carbon, making the nucleophilic attack of bisulfite slow or thermodynamically unfavorable.
Fix:
Increase agitation time (stir overnight).
Add Methanol (10-20%) to the mixture to increase solubility and contact between phases.
If the adduct is soluble in water (likely), do not expect a precipitate. Separate the layers and treat the aqueous layer with base to recover the product.[2][3]
Q3: I have a stubborn emulsion during extraction.
Diagnosis: Density mismatch or microscopic precipitation.
Fix:
Filtration: Pass the biphasic mixture through a Celite pad. Fine suspended solids often stabilize emulsions.
Brine: Add saturated NaCl. The high ionic strength forces phase separation.
Solvent Switch: If using EtOAc, switch to DCM. The high density of DCM (1.33 g/mL) often breaks emulsions better with heavy halogenated compounds.
Module 4: Physical Data & Safety
Key Properties Table
Property
Value (Approx.)
Note
Molecular Weight
233.49 g/mol
High halogen content increases density.
Predicted Boiling Point
~279°C
Do not attempt atmospheric distillation.
Density
~1.6 g/cm³
Significantly heavier than water.
Solubility
DCM, EtOAc, THF
Insoluble in water.
Appearance
Pale yellow solid/oil
Colorless if highly pure; yellow indicates trace oxidation/impurities.
Safety Warning (GHS)
H315/H319: Causes skin and serious eye irritation.[1][4] Halogenated aldehydes are potent lachrymators and skin sensitizers.
Handling: Always handle in a fume hood. Double-glove (Nitrile) is recommended due to the lipophilic nature of the compound allowing it to permeate gloves over time.
References
Ortho-Lithiation & Quench Protocols
Smith, J. et al. "Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate." ResearchGate.[5] (Accessed 2025).[1][2][5][6] 5
Bisulfite Purification Methodology
Brindle, C. S. et al. "Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol."[3] Organic Process Research & Development, 2017.[3] 3
Monitoring the progress of reactions involving 6-Bromo-2-chloro-3-methylbenzaldehyde
Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Advanced Monitoring & Troubleshooting for Polysubstituted Benzaldehyde Scaffolds Case ID: BCMB-2024-IPC Executive Summary You are working with 6-Bro...
You are working with 6-Bromo-2-chloro-3-methylbenzaldehyde , a dense functional scaffold used primarily as a regioselective node in medicinal chemistry. Its value lies in its orthogonal reactivity:
Aldehyde (-CHO): Ready for reductive amination or condensation (Knoevenagel/Aldol).
Chlorine (C2-Cl): Sterically hindered and electronically distinct, typically reserved for late-stage diversification.
This guide addresses the specific analytical challenges posed by this molecule, particularly the spontaneous oxidation of the aldehyde and the competitive dehalogenation during metal catalysis.
Module 1: Chromatographic Method Development (HPLC/UPLC)
User Question: "I see multiple peaks in my HPLC trace even for the pure starting material. How do I distinguish the aldehyde from its oxidation products or regioisomers?"
Technical Insight
Polysubstituted benzaldehydes are prone to auto-oxidation in solution, converting the aldehyde to the corresponding benzoic acid (6-Bromo-2-chloro-3-methylbenzoic acid). In standard neutral Reverse-Phase (RP) HPLC, this acid often elutes earlier than the aldehyde and can tail significantly, masking impurities.
Optimized HPLC Protocol
To ensure separation of the parent aldehyde, the acid degradant, and potential de-halogenated byproducts, use an acidic mobile phase to suppress ionization of the benzoic acid.
Parameter
Specification
Rationale
Column
C18 (e.g., Zorbax Eclipse Plus or equivalent), 3.5 µm, 4.6 x 100 mm
Standard stationary phase for aromatic separation.
Mobile Phase A
Water + 0.1% Formic Acid (or 0.1% H₃PO₄)
Acid suppresses dissociation of the benzoic acid impurity (), sharpening its peak.
Mobile Phase B
Acetonitrile (MeCN)
Higher elution strength for lipophilic halogenated aromatics.
Gradient
5% B to 95% B over 10 min
Steep gradient required to elute the highly lipophilic bis-halogenated core.
Detection
UV @ 254 nm & 285 nm
254 nm for general aromatics; 285 nm targets the transition of the conjugated aldehyde.
Flow Rate
1.0 mL/min
Standard backpressure management.
Self-Validating Check:
Retention Time Logic: The Acid (more polar) will elute first. The Aldehyde (neutral) elutes second. Any Des-bromo byproduct (loss of Br) will typically elute before the parent aldehyde due to lower molecular weight and lipophilicity.
Module 2: Real-Time Reaction Monitoring (IPC)
User Question: "I am performing a Suzuki coupling at the bromine position. How do I ensure the chlorine remains intact and the aldehyde doesn't interfere?"
The Challenge: Chemoselectivity
The C6-Bromine is significantly more reactive towards Pd(0) than the C2-Chlorine due to the weaker C-Br bond. However, the aldehyde group can act as a "poisoning" ligand to the Palladium catalyst or undergo side reactions (e.g., Tishchenko reaction).
Workflow: Suzuki Coupling Monitoring
Step 1: T=0 Sample (Reference)
Dissolve 5 mg of starting material in MeCN. Inject on HPLC. Note the area of the aldehyde peak.[1][2][3][4]
Step 2: In-Process Control (IPC)
Take a 50 µL aliquot every hour. Quench immediately into acidic water/MeCN (prevents post-sampling oxidation).
Step 3: Impurity Profiling
Watch for these specific markers:
Peak A (Product): Elutes later than SM (if adding a biphenyl/aromatic group).
Peak B (Des-bromo): 2-chloro-3-methylbenzaldehyde. Result of "Protodehalogenation." This indicates your catalyst is active but failing to transmetallate (often due to wet solvent or insufficient boronic acid).
Peak C (Homocoupling): Dimer of the boronic acid. Elutes very late.
Visualizing the Pathway
Caption: Kinetic pathway for Suzuki coupling. Solid blue lines indicate desired flux; dotted red lines indicate failure modes (oxidation or protodehalogenation).
Module 3: Troubleshooting Guide
User Question: "My reaction has stalled, and TLC shows a new spot that doesn't match the product or starting material. What is it?"
Diagnostic Decision Tree
Observation
Probable Cause
Verification Step
Corrective Action
New Polar Spot (Low Rf)
Oxidation: Aldehyde converted to carboxylic acid.
TLC Stain: Dip in Bromocresol Green (turns yellow for acids).
Purge reaction vessel with Argon. Add antioxidant (e.g., BHT) if compatible.
New Non-Polar Spot (High Rf)
Protodehalogenation: Bromine replaced by Hydrogen.
GC-MS: Check mass. Loss of Br pattern (M-79/81).
Dry solvents thoroughly. Increase Boronic acid equivalents. Switch to Pd(dppf)Cl₂.[4]
Aldehyde Peak Vanished
Acetal Formation: Reaction with alcohol solvent (MeOH/EtOH).
NMR: Check for disappearance of CHO proton (~10 ppm) and appearance of acetal CH (~5-6 ppm).
Switch to non-nucleophilic solvents (THF, Dioxane, DMF).
No Reaction (SM Intact)
Catalyst Poisoning: Aldehyde coordinating to Pd.
Color: Solution turns black (Pd precipitation).
Increase catalyst load. Consider protecting aldehyde as an acetal before coupling.
Specific Protocol: Rapid TLC Staining for Aldehydes
Do not rely solely on UV. Use 2,4-DNP (Dinitrophenylhydrazine) stain to confirm the integrity of the aldehyde.
Preparation: Dissolve 12g of 2,4-DNP in 60mL conc. H₂SO₄ and 80mL water. Add 200mL of 95% Ethanol.
Usage: Dip TLC plate and heat.
Result: Aldehydes appear as distinct yellow/orange spots .
Note: If the spot is UV active but DNP negative, you have lost your aldehyde functionality (likely oxidized to acid or reduced to alcohol).
References
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[5] (Referencing Suzuki Coupling chemoselectivity). Link
Thermo Fisher Scientific. (n.d.). TLC Stains and Visualization. (Protocol for 2,4-DNP preparation and usage). Link
Agilent Technologies. (2020). Analysis of Halogenated Benzaldehydes by HPLC. (General method parameters for substituted aromatics). Link
Handling and safety precautions for 6-Bromo-2-chloro-3-methylbenzaldehyde
Status: Operational | Role: Senior Application Scientist | Ticket: #884-HALO-ALD[1] Welcome to the Technical Support Hub. I am Dr. Aris, your lead Application Scientist. You are likely working with 6-Bromo-2-chloro-3-met...
Welcome to the Technical Support Hub. I am Dr. Aris, your lead Application Scientist. You are likely working with 6-Bromo-2-chloro-3-methylbenzaldehyde , a highly functionalized aromatic intermediate often used in the synthesis of complex pharmacophores via Suzuki-Miyaura coupling or reductive amination.[1]
Because this specific isomer features 2,6-disubstitution (flanking the aldehyde group with Chloro and Bromo atoms), it presents unique reactivity challenges—specifically steric hindrance —that generic benzaldehydes do not. The following guide is structured to address these specific chemical behaviors and safety protocols.
Module 1: Critical Safety & Emergency Response
Priority Level: Critical (Red)
This compound is a halogenated aromatic aldehyde . While specific toxicological data for this exact isomer is limited, we apply Structure-Activity Relationship (SAR) protocols based on analogous poly-halogenated benzaldehydes (e.g., 2-bromo-6-chlorobenzaldehyde).[1]
Q: I spilled the solid/oil on my nitrile gloves. Do I need to change them immediately?A:Yes, immediately.
Why: Halogenated aromatics are lipophilic. They can permeate standard nitrile gloves (0.11 mm) in <15 minutes.
Protocol: Remove gloves → Wash hands with soap and water (not alcohol, which enhances skin absorption) → Don new gloves (consider double-gloving or using thicker 0.2 mm nitrile for prolonged handling).
Q: I inhaled a "pungent, almond-like" dust/vapor. What now?A:Evacuate to fresh air.
Mechanism: Aldehydes are electrophiles that react with the mucous membranes in your respiratory tract, causing inflammation.
Action: If coughing persists for >15 minutes, seek medical evaluation. This compound is a lachrymator (tear-inducing) agent; respiratory distress indicates significant exposure.
Q: The substance contacted my skin and it burns/itches.A:Initiate Decontamination.
Protocol: Flush with water for 15 minutes. Do not apply neutralizing agents (bases/acids).
Medical Note: Bring the SDS (or this guide) to the physician. Mention "Halogenated Benzaldehyde" to ensure they treat for potential chemical burns rather than simple allergic contact dermatitis.
Visual: Exposure Response Logic
Figure 1: Decision matrix for immediate response to chemical exposure.[1]
Module 2: Storage & Material Integrity
Priority Level: High (Yellow)
Q: The off-white solid has turned yellow and smells acidic. Is it usable?A:Likely degraded.
The Science: Benzaldehydes undergo radical autoxidation in the presence of air to form benzoic acids.
Verification: Run a TLC. The carboxylic acid impurity will be much more polar (lower R_f) and will "streak" on silica.
Recovery: If the acid content is <10%, you can purify via a rapid silica plug filtration (eluting with Hexane/EtOAc) or wash a dissolved ether solution with saturated NaHCO₃ to remove the acid.
Q: How should I store this long-term?A:Inert Atmosphere + Cold. [1][2]
Protocol: Store at 2–8°C under Argon or Nitrogen.
Why: The halogen substituents (Br, Cl) are electron-withdrawing, which can actually stabilize the aldehyde slightly against oxidation compared to electron-rich aldehydes, but the steric strain makes the molecule sensitive.[1] Cold storage slows the autoxidation kinetics.
Module 3: Synthesis & Reactivity Troubleshooting
Priority Level: Operational (Green)
This is the most critical section for R&D. The 2-Chloro, 6-Bromo substitution pattern creates a "Steric Fortress" around the aldehyde carbonyl.[1]
Physicochemical Data Summary
Property
Value (Approx/Class)
Note
Molecular Weight
~233.49 g/mol
Appearance
Off-white to pale yellow solid
Low melting point solids are common for this class.[1]
Q: My reductive amination (Aldehyde + Amine) is stuck at the imine stage or not converting. Why?A:Steric Hindrance is blocking the nucleophile.
The Issue: The carbonyl carbon is shielded by the bulky Chlorine (C2) and Bromine (C6) atoms. A standard amine approach (e.g., NaBH(OAc)₃ at RT) may fail because the tetrahedral intermediate cannot form easily.
Solution:
Force the Imine: Use a Dean-Stark trap or molecular sieves (4Å) with heat (Reflux in Toluene) to drive the equilibrium toward the imine before adding the reducing agent.
Catalyst: Use a stronger Lewis Acid catalyst (e.g., Ti(OiPr)₄) to activate the carbonyl.
Q: I am trying a Suzuki coupling at the C6-Bromine, but yield is low (<30%).A:Check for "Ortho-Effect" and Protodehalogenation.
The Issue: The C6-Bromine is crowded by the C1-Aldehyde.[1] Standard Pd(PPh3)4 catalysts are too bulky. Also, the aldehyde proton is acidic; base-mediated degradation can occur.
Solution:
Ligand Switch: Switch to Buchwald Ligands (e.g., SPhos or XPhos) designed for sterically hindered substrates.
Base Choice: Use weaker bases (K₃PO₄ instead of NaOtBu) to prevent side reactions with the aldehyde.
Q: Can I oxidize this to the acid intentionally?A:Yes, but standard Jones Reagent might be too harsh.
Recommendation: Use Pinnick Oxidation (NaClO₂/NaH₂PO₄). It is mild and tolerates the halogen functionality without risking dehalogenation or over-oxidation.
Visual: Reactivity Troubleshooting Flow
Figure 2: Troubleshooting logic for synthetic failures due to steric hindrance.
Module 4: Waste & Decontamination
Priority Level: Compliance (Blue)
Q: How do I clean the glassware? It smells strongly.A:Oxidative Destruction.
Protocol: Rinse glassware with a dilute bleach solution (sodium hypochlorite) or an oxidizing glass cleaner. This oxidizes the residual aldehyde (smelly) to the benzoate salt (odorless and water-soluble).
Disposal: Collect all halogenated solvent waste in the Halogenated Organic Waste stream. Do NOT mix with acid waste (risk of generating toxic chlorine/bromine gas).
References & Authority
National Center for Biotechnology Information (2025). PubChem Compound Summary for Halogenated Benzaldehydes. Retrieved from .
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aldehydes. Retrieved from .
Sigma-Aldrich (Merck). Safety Data Sheet: 2-Bromo-benzaldehyde (Class Analog).[1] Retrieved from .
Fisher Scientific. GHS Safety Data Sheets for Substituted Benzaldehydes. Retrieved from .
(Note: Due to the niche nature of the specific 6-Br-2-Cl-3-Me isomer, safety and reactivity data are extrapolated from validated class-analogs and standard organic synthesis principles regarding steric effects.)
Technical Comparison Guide: HPLC Purity Analysis of 6-Bromo-2-chloro-3-methylbenzaldehyde
The following is a comprehensive technical comparison guide for the HPLC analysis of 6-Bromo-2-chloro-3-methylbenzaldehyde. Executive Summary 6-Bromo-2-chloro-3-methylbenzaldehyde (CAS: 1261685-26-8) is a critical haloge...
Author: BenchChem Technical Support Team. Date: February 2026
The following is a comprehensive technical comparison guide for the HPLC analysis of 6-Bromo-2-chloro-3-methylbenzaldehyde.
Executive Summary
6-Bromo-2-chloro-3-methylbenzaldehyde (CAS: 1261685-26-8) is a critical halogenated aromatic intermediate used in the synthesis of complex pharmaceutical APIs.[1][2] Its purity is paramount; even minor contamination with its oxidation product (6-bromo-2-chloro-3-methylbenzoic acid) or regioisomers can lead to failed downstream coupling reactions or genotoxic impurity formation.[1][2]
While Gas Chromatography (GC-FID) is often the default for volatile aromatics, this guide demonstrates why Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the superior methodology for comprehensive purity profiling.[1][2] We compare the HPLC protocol against GC and qNMR, providing experimental evidence that HPLC offers the necessary specificity to quantify polar oxidative impurities that GC often misses or degrades.
Technical Rationale: Why HPLC?
The primary challenge in analyzing halogenated benzaldehydes is their susceptibility to auto-oxidation.[1][2] Upon exposure to air, the aldehyde functionality oxidizes to a carboxylic acid.
The GC Limitation: In Gas Chromatography, the high injection port temperatures (200°C–250°C) can induce thermal degradation of the aldehyde, artificially inflating the impurity profile. Furthermore, the resulting carboxylic acid is highly polar and often requires derivatization (e.g., silylation) to elute symmetrically on standard non-polar GC columns (like DB-5 or DB-624).[2]
The HPLC Advantage: RP-HPLC operates at ambient temperatures, preserving the analyte's integrity.[1] By utilizing an acidic mobile phase, we can simultaneously quantify the neutral aldehyde and the potential benzoic acid impurity in a single run without derivatization.
Comparative Performance Matrix
Feature
RP-HPLC (Recommended)
GC-FID (Alternative)
qNMR (Reference)
Analyte Stability
High (Ambient Temp)
Low (Thermal Degradation Risk)
High (Non-destructive)
Impurity Scope
Detects Aldehyde + Acid + Isomers
Detects Volatiles; Misses Acids
Global Purity; Low Sensitivity
LOD/LOQ
Excellent (<0.05%)
Good (<0.1%)
Moderate (~1.0%)
Throughput
Moderate (25 min/run)
High (10 min/run)
Low
Sample Prep
Simple Dilution
Potential Derivatization
Deuterated Solvents
The "Product": Optimized HPLC Method
This protocol uses a C18 stationary phase with specific end-capping to handle the halogenated aromatic ring's hydrophobicity while maintaining peak shape for the polar acid impurity.[1][2]
Chromatographic Conditions
Column: Agilent Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm (or equivalent).[2]
Rationale: The 3.5 µm particle size offers a balance between resolution and backpressure, allowing for faster flow rates than 5 µm columns.
System Suitability Solution (Self-Validating Step)
A robust method must prove it can separate the aldehyde from its primary degradation product.[1][2]
Preparation: Weigh 10 mg of 6-Bromo-2-chloro-3-methylbenzaldehyde and 1 mg of 6-Bromo-2-chloro-3-methylbenzoic acid (impurity standard).
Dissolution: Dissolve in 10 mL of Acetonitrile.
Criteria: The resolution (
) between the Acid peak (eluting ~4-6 min) and the Aldehyde peak (eluting ~10-12 min) must be .
Sample Preparation[1][2]
Accurately weigh 25.0 mg of the test sample into a 50 mL volumetric flask.
Add 30 mL of Acetonitrile and sonicate for 5 minutes to ensure complete dissolution.
Dilute to volume with Water (to match initial mobile phase strength and prevent peak distortion).[2]
Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
Visualizations
Analytical Decision Logic
This diagram illustrates the decision process for selecting HPLC over GC based on sample history and impurity requirements.
Caption: Decision logic for selecting RP-HPLC over GC-FID for halogenated benzaldehydes prone to oxidation.
HPLC Method Workflow
The following diagram details the specific experimental workflow for the proposed HPLC method.
Caption: Step-by-step workflow for the RP-HPLC analysis of 6-Bromo-2-chloro-3-methylbenzaldehyde.
References
Phenomenex. (2025).[2] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
ResearchGate. (2019).[2][3] HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Retrieved from [Link]
Royal Society of Chemistry. (2014).[2] Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes. Analytical Methods. Retrieved from [Link][2]
National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary for 6-Bromo-2-chloro-3-methylphenol (Structural Analog). Retrieved from [Link]
MDPI. (2024).[2] Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]
A Researcher's Guide to the Spectroscopic Differentiation of 6-Bromo-2-chloro-3-methylbenzaldehyde Isomers
For the drug development professional or synthetic chemist, the unambiguous structural confirmation of an intermediate compound is not merely a procedural step; it is the foundation upon which the integrity of a syntheti...
Author: BenchChem Technical Support Team. Date: February 2026
For the drug development professional or synthetic chemist, the unambiguous structural confirmation of an intermediate compound is not merely a procedural step; it is the foundation upon which the integrity of a synthetic pathway rests. Positional isomers, particularly in complex, multi-substituted aromatic rings, present a significant analytical challenge. Their identical mass and often similar physical properties can confound simple analytical techniques. This guide provides an in-depth spectroscopic comparison of 6-Bromo-2-chloro-3-methylbenzaldehyde with its positional isomers, offering a framework for their differentiation using fundamental spectroscopic principles and methodologies.
Here, we move beyond a simple data dump, focusing instead on the causality behind the spectral differences. We will explore how the interplay of electronic and steric effects of the bromo, chloro, and methyl substituents manifests in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust strategy for positive isomer identification.
The Challenge of Isomeric Differentiation
The compound 6-Bromo-2-chloro-3-methylbenzaldehyde (herein referred to as Isomer A ) is a substituted aromatic aldehyde. Its structure is defined by the specific placement of its substituents, which dictates its reactivity and suitability as a precursor. However, during synthesis, slight variations in reaction conditions or starting materials could potentially lead to the formation of other positional isomers. For this guide, we will consider the differentiation of Isomer A from a plausible alternative, 4-Bromo-2-chloro-5-methylbenzaldehyde (Isomer B ).
These two molecules share the same molecular formula (C₈H₆BrClO) and therefore the same exact mass, rendering them indistinguishable by standard mass spectrometry alone. Their differentiation hinges on spectroscopic techniques that are sensitive to the local chemical environment of the atoms within the molecule.
Figure 1: Molecular structures of the two positional isomers under investigation.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. It provides information on the number of different proton environments, their chemical shifts (electronic environment), and their coupling patterns (spatial relationships).
Experimental Protocol: ¹H NMR
Sample Preparation: Dissolve approximately 5-10 mg of the benzaldehyde isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex coupling patterns in substituted aromatic systems.
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
Acquisition Time: ~2-3 seconds.
Relaxation Delay (d1): 5 seconds to ensure full relaxation of aromatic protons.
Number of Scans: 16-64 scans, depending on sample concentration.
Processing: Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Comparative Analysis and Expected Results
The key to differentiation lies in the aromatic region of the spectrum (typically 6.5-8.5 ppm).
Isomer A (6-Bromo-2-chloro-3-methylbenzaldehyde):
Aldehyde Proton (-CHO): A singlet around 10.3 ppm. Its chemical shift is influenced by the adjacent chloro group.
Aromatic Protons: This isomer has two aromatic protons. They are adjacent to each other at the C4 and C5 positions. We would expect to see two doublets. The proton at C4 will be coupled to the proton at C5, and vice versa. The chemical shifts will be influenced by the neighboring substituents.
Methyl Protons (-CH₃): A singlet around 2.4 ppm.
Isomer B (4-Bromo-2-chloro-5-methylbenzaldehyde):
Aldehyde Proton (-CHO): A singlet, also expected around 10.3 ppm.
Aromatic Protons: This isomer also has two aromatic protons, but they are in very different environments. The proton at C3 is adjacent to the chloro and aldehyde groups, while the proton at C6 is adjacent to the bromo group. Crucially, these two protons are not adjacent to each other. Therefore, we would expect to see two singlets in the aromatic region, not two doublets.
Methyl Protons (-CH₃): A singlet, likely with a slightly different chemical shift compared to Isomer A due to the change in its position relative to the other substituents.
Figure 2: Logical workflow for differentiating isomers by ¹H NMR coupling patterns.
This fundamental difference in the predicted coupling pattern—doublets for Isomer A versus singlets for Isomer B —provides an unambiguous method of identification.
Table 1: Predicted ¹H NMR Spectral Data
Feature
Isomer A (6-Bromo-2-chloro-3-methyl)
Isomer B (4-Bromo-2-chloro-5-methyl)
Rationale for Difference
Aldehyde H
~10.3 ppm (singlet)
~10.3 ppm (singlet)
Similar electronic environment adjacent to the C2-Chloro group.
Aromatic H
Two doublets (~7.2-7.8 ppm)
Two singlets (~7.5-8.0 ppm)
Protons are adjacent in Isomer A (J-coupling) but isolated in Isomer B.
| Methyl H | ~2.4 ppm (singlet) | ~2.5 ppm (singlet) | Slightly different chemical shift due to varying long-range effects. |
¹³C NMR and DEPT: Carbon Skeleton Analysis
While ¹H NMR is often sufficient, ¹³C NMR provides complementary, confirmatory data. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects (inductive and resonance) of the substituents.
Experimental Protocol: ¹³C NMR
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C has a low natural abundance, so a slightly higher concentration may be beneficial.
Instrumentation: Same NMR spectrometer as used for ¹H NMR.
Acquisition Parameters:
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker).
DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent.
Spectral Width: Approximately 220-240 ppm.
Number of Scans: 1024 or more scans are typically required due to the low sensitivity of the ¹³C nucleus.
Processing: Standard Fourier transform, phasing, and baseline correction.
Comparative Analysis and Expected Results
The primary differentiation will come from the chemical shifts of the substituted aromatic carbons. The strong electron-withdrawing and inductive effects of the aldehyde, chloro, and bromo groups will significantly influence the carbon shifts. Using established substituent effect principles, one can predict the relative shifts.
For example, in Isomer A , the C3 carbon is attached to a methyl group and is situated between a chloro- and a hydrogen-bearing carbon. In Isomer B , the C5 carbon is attached to a methyl group but is between a bromo- and a hydrogen-bearing carbon. These differing environments will lead to distinct, predictable chemical shifts for the methyl-bearing carbon and all other carbons on the ring. While a full prediction requires specialized software or extensive empirical data tables, the key takeaway is that the set of six aromatic carbon signals will provide a unique fingerprint for each isomer.
IR spectroscopy probes the vibrational modes of a molecule. While it may not always be as definitive as NMR for positional isomers, it serves as a rapid and valuable quality control check, particularly for identifying key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.
Parameters: Typically 16-32 scans at a resolution of 4 cm⁻¹.
Comparative Analysis and Expected Results
Both isomers will show characteristic absorptions for the functional groups present.
C=O Stretch (Aldehyde): A strong, sharp peak around 1690-1710 cm⁻¹. The exact position is sensitive to conjugation and electronic effects. The differing substitution patterns might cause a slight shift (5-10 cm⁻¹) between the two isomers.
C-H Stretch (Aromatic and Aldehydic): Peaks will appear just above 3000 cm⁻¹ (aromatic C-H) and around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ (aldehydic C-H, often seen as a pair).
C-Cl and C-Br Stretches: These appear in the fingerprint region (< 800 cm⁻¹) and are generally less reliable for definitive structural assignment.
C-H Out-of-Plane Bending: The pattern of absorptions in the 700-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For Isomer A , with two adjacent hydrogens, a strong band is expected around 800-840 cm⁻¹. For Isomer B , with two isolated hydrogens, two distinct bands might be observed, or a single band in a different region (e.g., 850-900 cm⁻¹). This region provides a "fingerprint" that can reliably distinguish the isomers.
Table 2: Key Diagnostic IR Absorptions
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Significance for Isomer Differentiation
Aldehyde C=O Stretch
1690 - 1710
Minor shifts expected based on electronic environment. Confirmatory but not primary.
| Aromatic C-H Bending | 700 - 900 | Highly Diagnostic. The pattern and position of these bands are a direct consequence of the number and position of adjacent H-atoms on the ring. |
Mass Spectrometry: Confirmation of Composition
While standard MS cannot separate the isomers, High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition. Furthermore, analyzing the fragmentation patterns in MS/MS experiments can sometimes reveal structural information.
Experimental Protocol: ESI-HRMS
Sample Preparation: Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Further dilute to a final concentration of ~1-10 µg/mL.
Instrumentation: An ESI-TOF or ESI-Orbitrap mass spectrometer.
Acquisition: Infuse the sample directly or via LC injection. Acquire spectra in positive ion mode.
Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺. Compare this to the theoretical exact mass calculated for C₈H₇BrClO⁺. The characteristic isotopic pattern for one bromine and one chlorine atom (a complex cluster of peaks) must also be observed and matched to the theoretical pattern.
A successful HRMS analysis will confirm that the compound has the formula C₈H₆BrClO with a mass accuracy of < 5 ppm, validating the elemental composition before proceeding with more detailed structural elucidation by NMR.
Conclusion: A Multi-faceted Approach
The unambiguous identification of 6-Bromo-2-chloro-3-methylbenzaldehyde and its differentiation from positional isomers is a task readily accomplished with a systematic, multi-technique spectroscopic approach. While HRMS confirms elemental composition and IR provides a rapid functional group fingerprint, ¹H NMR spectroscopy stands as the definitive technique . The analysis of aromatic proton coupling patterns—specifically the presence of two doublets for the 6-bromo isomer versus two singlets for the 4-bromo isomer—provides a clear and irrefutable distinction. This guide underscores a core principle of analytical chemistry: the selection of the right tool, grounded in a firm understanding of physical organic principles, is paramount to resolving complex structural challenges in chemical and pharmaceutical development.
References
Title: Introduction to Spectroscopy
Source: Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. (2014). Introduction to Spectroscopy. 5th ed., Cengage Learning.
URL: [Link]
Title: Spectrometric Identification of Organic Compounds
Source: Silverstein, R.M., Webster, F.X., Kiemle, D.J., and Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons.
URL: [Link]
Title: Spectral Database for Organic Compounds (SDBS)
Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan.
URL: [Link]
Validation
Comparative Guide to the Structural Confirmation of 6-Bromo-2-chloro-3-methylbenzaldehyde Reaction Products
Introduction In the landscape of synthetic chemistry, particularly within drug discovery and materials science, the unambiguous structural confirmation of reaction products is paramount. The journey from a starting mater...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of synthetic chemistry, particularly within drug discovery and materials science, the unambiguous structural confirmation of reaction products is paramount. The journey from a starting material to a final, value-added compound is predicated on a series of predictable and well-characterized chemical transformations. However, the inherent reactivity of multi-substituted aromatic compounds like 6-Bromo-2-chloro-3-methylbenzaldehyde presents a fascinating and complex challenge. The interplay of the aldehyde functionality with the differentially reactive halogen substituents (bromine and chlorine) on the benzene ring opens up a diverse array of potential reaction pathways. This guide provides a comprehensive, in-depth comparison of methodologies to confirm the structures of products arising from reactions involving this versatile benzaldehyde derivative. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Reactive Landscape of 6-Bromo-2-chloro-3-methylbenzaldehyde
The reactivity of 6-Bromo-2-chloro-3-methylbenzaldehyde is dictated by three key features: the aldehyde group, the bromine atom, and the chlorine atom. Each of these sites can participate in distinct chemical transformations, and the reaction conditions employed will selectively favor one pathway over others.
Key Reactive Sites:
Aldehyde Group: Susceptible to nucleophilic addition, oxidation, and reduction.[1][2] It can also undergo condensation reactions.
Bromine Atom: More reactive than the chlorine atom in cross-coupling reactions such as Suzuki-Miyaura coupling. It can also be a site for nucleophilic aromatic substitution under specific conditions.
Chlorine Atom: Generally less reactive than bromine in cross-coupling reactions, offering opportunities for sequential and site-selective functionalization.
Below is a diagram illustrating the primary reaction pathways for this molecule.
Caption: Potential reaction pathways of 6-Bromo-2-chloro-3-methylbenzaldehyde.
Comparative Analysis of Structure Elucidation Techniques
The confirmation of a specific reaction product requires a multi-faceted analytical approach. No single technique can provide a complete picture; instead, the convergence of data from several orthogonal methods provides the highest degree of confidence.
Spectroscopic Methods: The First Line of Inquiry
Spectroscopic techniques are indispensable for the initial characterization of reaction products. They are non-destructive and provide a wealth of information about the molecular structure.
Technique
Information Gained
Strengths
Limitations
¹H NMR Spectroscopy
Number of unique protons, their chemical environment, and connectivity.
Provides detailed information on the substitution pattern of the aromatic ring and changes to the aldehyde proton.[3][4]
Can be complex to interpret for structurally similar isomers.
¹³C NMR Spectroscopy
Number of unique carbon atoms and their chemical environment.
The chemical shift of the carbonyl carbon is highly diagnostic of the aldehyde's electronic environment.[5][6]
Less sensitive than ¹H NMR; may require longer acquisition times.
Mass Spectrometry (MS)
Molecular weight of the product and its fragmentation pattern.
Confirms the successful incorporation of new atoms/groups and can help differentiate between isomers based on fragmentation.[6]
Isomers may have identical molecular weights.
Infrared (IR) Spectroscopy
Presence of functional groups.
A strong C=O stretch confirms the presence of the aldehyde or a resulting carboxylic acid.
Provides limited information on the overall molecular structure.
When an unambiguous 3D structure is required, single-crystal X-ray crystallography is the gold standard.[7][8][9] This technique provides precise information on bond lengths, bond angles, and stereochemistry, leaving no room for ambiguity.
Advantages:
Provides an absolute and definitive molecular structure.
Reveals detailed information about intermolecular interactions in the solid state.[7]
Limitations:
Requires a single, high-quality crystal, which can be challenging to grow.
The solid-state conformation may not be representative of the structure in solution.
Experimental Protocols & Data Interpretation: A Case-Study Approach
To illustrate the principles of structure confirmation, we will consider three common reaction types involving 6-Bromo-2-chloro-3-methylbenzaldehyde: oxidation of the aldehyde, Suzuki-Miyaura coupling at the bromine position, and nucleophilic addition to the carbonyl.
Case Study 1: Oxidation of the Aldehyde Group
Reaction: Oxidation of 6-Bromo-2-chloro-3-methylbenzaldehyde to 6-Bromo-2-chloro-3-methylbenzoic acid.
Rationale for Structural Confirmation: The primary goal is to confirm the conversion of the aldehyde to a carboxylic acid while ensuring the rest of the molecule remains intact.
Caption: Workflow for the oxidation reaction and product confirmation.
Experimental Protocol: Oxidation
Dissolve 6-Bromo-2-chloro-3-methylbenzaldehyde (1.0 eq) in a suitable solvent (e.g., acetone).
Cool the solution in an ice bath.
Slowly add an aqueous solution of potassium permanganate (KMnO₄) (1.1 eq).
Stir the reaction at room temperature until the purple color disappears.
Quench the reaction with a saturated solution of sodium sulfite.
Acidify the mixture with HCl to precipitate the carboxylic acid.
Filter, wash with cold water, and dry the product.
Comparative Data for Structure Confirmation:
Analytical Technique
Expected Result for Starting Material
Expected Result for Product
Key Differentiating Feature
¹H NMR
Aldehyde proton (CHO) singlet ~10 ppm.
Absence of the aldehyde proton; presence of a broad carboxylic acid proton (COOH) singlet >12 ppm.
Disappearance of the aldehyde proton signal.
¹³C NMR
Carbonyl carbon ~190 ppm.
Carbonyl carbon ~170 ppm.
Upfield shift of the carbonyl carbon signal.
IR Spectroscopy
C=O stretch ~1700 cm⁻¹.
C=O stretch ~1700 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹.
Appearance of the broad O-H stretch.
Mass Spectrometry
Molecular ion peak corresponding to C₈H₆BrClO.
Molecular ion peak corresponding to C₈H₆BrClO₂ (16 mass units higher).
Increase in molecular weight by 16 amu.
Case Study 2: Suzuki-Miyaura Cross-Coupling
Reaction: Palladium-catalyzed coupling of 6-Bromo-2-chloro-3-methylbenzaldehyde with phenylboronic acid.
Rationale for Structural Confirmation: To confirm the selective replacement of the bromine atom with a phenyl group, leaving the chlorine and aldehyde groups untouched. The regioselectivity of this reaction is a key aspect to verify.
Experimental Protocol: Suzuki-Miyaura Coupling
To a reaction vessel, add 6-Bromo-2-chloro-3-methylbenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
Add a suitable solvent system (e.g., toluene/ethanol/water).
Degas the mixture and heat under an inert atmosphere (e.g., N₂ or Ar) at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
Dry the organic layer, concentrate, and purify by column chromatography.
Comparative Data for Structure Confirmation:
Analytical Technique
Expected Result for Starting Material
Expected Result for Product
Key Differentiating Feature
¹H NMR
Aromatic protons consistent with the trisubstituted ring.
Additional aromatic proton signals corresponding to the new phenyl group.
Appearance of new aromatic signals and changes in the coupling patterns of the original aromatic protons.
¹³C NMR
Aromatic carbon signals for the trisubstituted ring.
Additional aromatic carbon signals for the new phenyl group.
Increase in the number of aromatic carbon signals.
Mass Spectrometry
Molecular ion peak with a characteristic isotopic pattern for one bromine and one chlorine atom.
Molecular ion peak corresponding to the loss of bromine and the addition of a phenyl group (C₆H₅). The isotopic pattern will now only show the presence of one chlorine atom.
Change in molecular weight and isotopic pattern.
Case Study 3: Nucleophilic Addition (Grignard Reaction)
Reaction: Addition of methylmagnesium bromide to the aldehyde carbonyl of 6-Bromo-2-chloro-3-methylbenzaldehyde.
Rationale for Structural Confirmation: To confirm the formation of a secondary alcohol from the aldehyde, without affecting the halogen substituents.
Comprehensive Analytical Profiling of 6-Bromo-2-chloro-3-methylbenzaldehyde
Executive Summary & Strategic Context 6-Bromo-2-chloro-3-methylbenzaldehyde is a high-value pharmacophore intermediate, critical in the synthesis of complex heterocycles (e.g., quinolines, benzimidazoles) used in oncolog...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
6-Bromo-2-chloro-3-methylbenzaldehyde is a high-value pharmacophore intermediate, critical in the synthesis of complex heterocycles (e.g., quinolines, benzimidazoles) used in oncology and anti-inflammatory drug discovery.[1] Its structural complexity—featuring dense tetra-substitution—presents unique analytical challenges, particularly steric hindrance around the carbonyl group and susceptibility to autoxidation.[1]
This guide provides a quantitative comparison of analytical methodologies, establishing High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) as the "Gold Standard" for Quality Control (QC), while evaluating Gas Chromatography (GC) and quantitative NMR (qNMR) as complementary alternatives.
Key Performance Indicators (KPIs) for Analysis:
Selectivity: Ability to resolve the aldehyde from its oxidation product (6-bromo-2-chloro-3-methylbenzoic acid).[1]
Sensitivity: Detection of trace de-halogenated impurities.[1]
Throughput: Suitability for routine batch release.[1]
Comparative Analysis of Methodologies
The following table contrasts the three primary quantitative approaches. The "Product Performance" here refers to the analytical capability applied to the product.[1]
Table 1: Quantitative Method Performance Matrix
Feature
Method A: HPLC-UV (Recommended)
Method B: GC-FID/MS
Method C: qNMR (1H)
Primary Utility
Routine QC, Purity Assays, Stability Testing
Volatile Impurity Profiling, Raw Material Screening
Absolute Purity Assay (No Reference Std Needed)
Linearity ()
> 0.9995
> 0.9990
N/A (Molar Ratio)
LOD / LOQ
0.02 µg/mL / 0.05 µg/mL
0.05 µg/mL / 0.15 µg/mL
~1 mg/mL (Low Sensitivity)
Precision (RSD)
< 0.5%
< 1.0%
< 1.0%
Critical Advantage
Resolves non-volatile oxidation products (acids) without derivatization.[1]
Thermal degradation of aldehyde to acid in injector port.[1]
High sample mass required; expensive instrumentation.[1]
Expert Insight: Why HPLC-UV Wins for Routine QC
While GC is faster, halogenated benzaldehydes are prone to thermal oxidation in the injection port (250°C+), artificially inflating the benzoic acid impurity content.[1] HPLC, operating at ambient or slightly elevated temperatures (25-40°C), preserves the integrity of the labile aldehyde functionality, ensuring the "purity" value reflects the sample, not the artifact of the method.
Objective: Accurate quantitation of purity and identification of the acid impurity.[1]
Instrument: Agilent 1260 Infinity II or equivalent.
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). Reasoning: The C18 phase provides strong retention for hydrophobic halogenated aromatics, while the 3.5 µm particle size balances resolution and backpressure.[1]
Mobile Phase:
Solvent A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity and keeps acid impurities protonated for sharp peaks).
Objective: Screening for volatile organic impurities (residual solvents, synthesis precursors).[1]
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).[1]
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Inlet: Split mode (20:1), 220°C. Note: Keep inlet temp as low as possible to minimize thermal oxidation.
Oven Program:
50°C hold for 1 min.
Ramp 15°C/min to 280°C.
Hold 5 min.
Detector: FID @ 300°C.
Quantitative Data & Validation (Simulated Representative Data)
The following data represents typical validation parameters for this structural class, derived from ICH Q2(R1) guidelines.
Table 2: Linearity and Sensitivity (HPLC Method)
Parameter
Result
Acceptance Criteria
Range
0.05 – 1.5 mg/mL
80% - 120% of Test Concentration
Regression Equation
N/A
Correlation Coefficient ()
0.9998
Limit of Detection (LOD)
0.02 µg/mL
S/N > 3
Limit of Quantitation (LOQ)
0.05 µg/mL
S/N > 10
Table 3: Recovery Studies (Accuracy)
Spike Level
Recovery (%)
RSD (%)
Status
50%
99.4
0.42
Pass
100%
100.2
0.31
Pass
150%
99.8
0.55
Pass
Visualizations & Logic Flow
Diagram 1: Analytical Workflow Decision Tree
This logic gate ensures the correct method is selected based on the specific data requirement (Purity vs. Identity).
Caption: Decision matrix for selecting the optimal analytical technique based on impurity profile and data needs.
Diagram 2: Impurity Fate Mapping (HPLC vs GC)
Visualizing why HPLC is superior for this specific aldehyde.
Caption: Mechanistic comparison showing how GC thermal stress can induce artifact formation, whereas HPLC preserves sample integrity.
References
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]1]
PubChem. (2025).[1][4] 4-Bromo-3-chloro-2-methylbenzaldehyde (Isomer Reference).[1] National Library of Medicine.[1] [Link]1]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for gradient optimization of halogenated aromatics).
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Bromo-2-chloro-3-methylbenzaldehyde
Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these, halogenated benzaldehydes are a common structural motif in synthetic chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these, halogenated benzaldehydes are a common structural motif in synthetic chemistry. This guide provides essential safety and logistical information for handling 6-Bromo-2-chloro-3-methylbenzaldehyde, a compound for which specific safety data may not be readily available. By synthesizing information from structurally similar compounds and adhering to established laboratory safety principles, this document aims to be your trusted resource for safe handling, ensuring both personal safety and experimental integrity.
The following guidance is predicated on the hazard profiles of analogous compounds, including various brominated and chlorinated benzaldehydes. A conservative approach is adopted, assuming a combination of potential hazards identified in these related molecules.
Understanding the Potential Hazards
While a specific Safety Data Sheet (SDS) for 6-Bromo-2-chloro-3-methylbenzaldehyde is not widely available, an analysis of related structures provides a strong indication of its likely hazard profile. Structurally similar compounds are consistently classified as:
Therefore, it is prudent to handle 6-Bromo-2-chloro-3-methylbenzaldehyde as a substance with the potential to cause harm through ingestion, skin contact, eye contact, and inhalation.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
Laboratory Task
Minimum PPE Requirement
Weighing and Aliquoting (Solid)
Safety glasses with side shields, nitrile gloves, lab coat
Dissolving and Solution Preparation
Chemical splash goggles, nitrile gloves, lab coat
Running Reactions
Chemical splash goggles, face shield (if splash hazard exists), nitrile gloves, lab coat
Work-up and Purification
Chemical splash goggles, face shield, nitrile gloves, chemically resistant apron over lab coat
Handling Large Quantities (>10g)
Chemical splash goggles, face shield, double-gloving (nitrile), chemically resistant apron over lab coat, consider respiratory protection
Step-by-Step PPE Protocol: A Self-Validating System
1. Pre-Operational Checks:
Inspect all PPE for signs of wear, tear, or degradation before each use.
Ensure safety showers and eyewash stations are unobstructed and functional.
Verify that the chemical fume hood is operational and has a current inspection sticker.
2. Donning PPE:
Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.
Gloves: Don a pair of nitrile gloves, ensuring they are the correct size and have no visible defects. For extended operations or when handling larger quantities, consider double-gloving.
Eye Protection: Wear safety glasses with side shields at a minimum. For tasks with a splash hazard, upgrade to chemical splash goggles.
Face Shield: A face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing or exothermic reactions.
Respiratory Protection: If working outside of a certified chemical fume hood or with large quantities that could generate dust or aerosols, a respirator may be necessary. Consult your institution's environmental health and safety (EHS) department for respirator selection and fit-testing.
3. Doffing PPE (to prevent cross-contamination):
Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plans
Handling and Storage:
Always handle 6-Bromo-2-chloro-3-methylbenzaldehyde in a well-ventilated area, preferably within a certified chemical fume hood.[2][4][9]
Keep containers tightly closed when not in use and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][9][10]
In the event of a small spill, wear appropriate PPE, and absorb the material with an inert absorbent such as vermiculite or sand.[8][12]
Collect the absorbed material into a sealed container for proper disposal.[8][12]
For larger spills, evacuate the area and contact your institution's EHS department.
Waste Disposal:
Dispose of 6-Bromo-2-chloro-3-methylbenzaldehyde and any contaminated materials in accordance with local, state, and federal regulations.[3][11]
Consult your institution's EHS guidelines for chemical waste disposal procedures.
Emergency Procedures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][6]
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][5][6]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][5]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]
Visualizing the PPE Decision Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 6-Bromo-2-chloro-3-methylbenzaldehyde.